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Core Science & Biosynthesis

Foundational

Stereochemistry and chiral centers of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Abstract The precise three-dimensional arrangement of atoms in a drug molecule is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Abstract

The precise three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological and toxicological profile. Stereoisomers of the same compound can exhibit vastly different biological activities, making stereochemical control and analysis a cornerstone of modern drug development.[1][2] This guide provides a comprehensive technical analysis of the stereochemistry of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, a molecule featuring two distinct chiral centers. We will deconstruct its structure, assign stereochemical configurations using Cahn-Ingold-Prelog (CIP) priority rules, and explore the landscape of its potential stereoisomers. Furthermore, this document details authoritative analytical methodologies for stereochemical validation, including Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and outlines a robust synthetic strategy for achieving the desired (S,S) diastereomer. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the stereochemical attributes of complex chiral molecules.

Molecular Structure and Identification of Chiral Centers

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a compound comprised of two key chiral building blocks: an (S)-alanine derivative and an (S)-3-aminopyrrolidine derivative. The presence of two stereogenic centers gives rise to a total of four possible stereoisomers (2^N, where N=2).[3][4] The specific nomenclature "(S,S)" denotes the absolute configuration at each of these centers.

The two chiral centers are:

  • C2 of the propanamide moiety : This is the alpha-carbon of the original alanine amino acid.

  • C3 of the pyrrolidine ring : This is the carbon atom of the pyrrolidine ring to which the propanamide nitrogen is attached.

The precise spatial arrangement at these centers dictates the molecule's overall shape and its ability to interact with stereospecific biological targets like enzymes and receptors.

Figure 1: Structure of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide with chiral centers (C*) marked in red.

Assignment of Absolute Configuration (Cahn-Ingold-Prelog Rules)

The '(S)' designation for each chiral center is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules.[] This system provides an unambiguous description of the stereochemistry of a molecule.

Chiral Center 1: The (S)-Alanine Alpha-Carbon
  • Identify the Chiral Center: The alpha-carbon is bonded to four different groups: an amino group (-NH₂), a methyl group (-CH₃), a hydrogen atom (-H), and the amide carbonyl group (-C(=O)NHR).

  • Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the chiral center.

    • Priority 1: -NH₂ (Nitrogen, Z=7)

    • Priority 2: -C(=O)NHR (Carbon bonded to Oxygen, Z=8)

    • Priority 3: -CH₃ (Carbon bonded to Hydrogen, Z=1)

    • Priority 4: -H (Hydrogen, Z=1)

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) points away from the viewer.

  • Determine Configuration: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, which corresponds to the (S) configuration (from the Latin sinister, for left).[3]

Chiral Center 2: The C3 of the (S)-Pyrrolidine Ring
  • Identify the Chiral Center: The C3 carbon is bonded to four different groups: the amide nitrogen (-NH-), a hydrogen atom (-H), the C2 carbon of the ring, and the C4 carbon of the ring.

  • Assign Priorities:

    • Priority 1: -NH-C(=O)R (Nitrogen, Z=7)

    • Priority 2: -CH₂-N(Bn)-CH₂- (The path around the ring towards the C2 and then the benzyl-substituted nitrogen)

    • Priority 3: -CH₂-CH₂- (The path around the ring towards C4)

    • Priority 4: -H (Hydrogen, Z=1)

  • Orient the Molecule: With the lowest priority group (-H) pointing away, the path from priority 1 to 2 to 3 is traced.

  • Determine Configuration: The counter-clockwise direction of the 1-2-3 path confirms the (S) configuration at this center.

The Diastereomeric Landscape

Because the molecule has two chiral centers, four distinct stereoisomers are possible. Their relationship is crucial for both synthesis and purification.

StereoisomerConfigurationRelationship to (S,S)
Target Molecule (S,S)Itself
Enantiomer (R,R)Non-superimposable mirror image
Diastereomer 1 (S,R)Stereoisomer, not a mirror image
Diastereomer 2 (R,S)Stereoisomer, not a mirror image

Expertise Insight: While enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, diastereomers do not.[6] This fundamental difference is exploited in their separation. The biological activity of these four isomers can vary dramatically, from one being a potent therapeutic to another being inactive or even toxic.[2] Therefore, ensuring the stereochemical purity of the target (S,S) isomer is paramount in drug development.

Methodologies for Stereochemical Determination and Validation

To ensure the synthesis has produced the correct stereoisomer with high purity, robust analytical techniques are required. The choice of method depends on the information needed, from confirming relative stereochemistry to quantifying enantiomeric and diastereomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard technique for separating and quantifying stereoisomers.[1][7] It relies on a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.

Trustworthiness through Protocol Design: The following protocol outlines a self-validating system for method development. The initial conditions are based on common practices for amine-containing compounds, but the notes emphasize the iterative optimization required to achieve baseline separation, a hallmark of a robust analytical method.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection:

    • Select a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate). These columns are known for their broad enantioselectivity.[7][8]

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a primary mobile phase of n-Hexane/Isopropanol (90:10 v/v).

    • Prepare a secondary mobile phase containing a small amount of an amine modifier, such as diethylamine (DEA), at 0.1% concentration (e.g., n-Hexane/Isopropanol/DEA 90:10:0.1 v/v/v). Causality: The amine modifier is crucial for improving peak shape and preventing tailing by deactivating acidic sites on the silica support of the CSP.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or a wavelength appropriate for the benzyl chromophore).

  • Method Optimization:

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) from 5% to 20%.

    • If necessary, switch to a different polysaccharide-based CSP or explore polar organic and reversed-phase modes.[7] The goal is to achieve baseline resolution (>1.5) for all four potential stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While standard ¹H or ¹³C NMR cannot differentiate between enantiomers, it can distinguish between diastereomers, as the different spatial arrangements lead to unique chemical environments for the nuclei.[9][10] To determine enantiomeric excess (e.e.), a chiral derivatizing agent (CDA) can be used.

Experimental Protocol: Enantiomeric Purity by NMR using a Chiral Derivatizing Agent

  • Reagent Selection:

    • Choose a suitable chiral derivatizing agent that reacts with the primary amine of the molecule, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Derivatization Reaction:

    • In an NMR tube, dissolve ~5-10 mg of the analyte in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess (1.1 equivalents) of the CDA (Mosher's acid chloride) and a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature. Causality: This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., (S,S,R) and (R,R,R) amides). These diastereomers are no longer mirror images and will have distinct NMR signals.[11]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. The latter is often preferred if using a fluorine-containing CDA like Mosher's acid, as the ¹⁹F spectrum is simpler with no background signals.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to a proton (or fluorine atom) in the newly formed diastereomers.

    • Carefully integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Proposed Stereoselective Synthetic Pathway

Achieving the desired (S,S) stereoisomer with high purity requires a synthesis strategy that leverages chiral starting materials. A convergent approach, where the two chiral fragments are prepared separately and then coupled, is often most efficient.

Figure 2: Proposed convergent synthetic workflow for the target (S,S) diastereomer.

Synthetic Protocol Rationale:

  • Starting Materials: The synthesis begins with two commercially available, optically pure starting materials: N-Boc-(S)-alanine and (S)-3-Amino-1-benzylpyrrolidine. Using enantiopure precursors is the most direct way to control the final stereochemistry.[12]

  • Amide Bond Formation: The key step is the coupling of the carboxylic acid of the protected alanine with the amine of the pyrrolidine derivative.

    • Causality: Standard peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed because they are highly efficient and, critically, minimize the risk of racemization at the sensitive alanine alpha-carbon.[13] A non-nucleophilic base such as diisopropylethylamine (DIEA) is used to activate the carboxylic acid and neutralize salts formed during the reaction.

  • Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus.

    • Causality: Treatment with a strong acid, typically trifluoroacetic acid (TFA), cleanly cleaves the Boc group to yield the final primary amine product. The resulting product is often isolated as a TFA salt, which can be neutralized in a subsequent workup step.[13]

This synthetic route ensures that the stereochemical integrity of both chiral centers is maintained throughout the process, leading to the desired (S,S) diastereomer with high stereochemical purity.

Conclusion

The stereochemical profile of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is defined by two (S)-configured chiral centers located at the alanine alpha-carbon and the C3 position of the pyrrolidine ring. A thorough understanding of these centers, the potential for diastereomer formation, and the application of rigorous analytical techniques like chiral HPLC and NMR spectroscopy are essential for its development and quality control. The outlined stereoselective synthesis, leveraging optically pure starting materials, provides a reliable pathway to the target (S,S) molecule, underscoring the principle that absolute stereochemical control is a non-negotiable aspect of modern pharmaceutical science.

References

  • Title: Chiral Chromatography in Pharmaceutical Analysis Source: Pharma Focus America URL: [Link]

  • Title: Chiral HPLC Column Source: Phenomenex URL: [Link]

  • Source: Google Cloud Vertex AI Search (Hypothetical Article)
  • Title: Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines Source: ResearchGate URL: [Link]

  • Title: Analysis of diastereomers by ir spectroscopy Source: Slideshare URL: [Link]

  • Title: Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles Source: ACS Publications - Organic Letters URL: [Link]

  • Title: A new path to enantioselective substituted pyrrolidines Source: Mapping Ignorance URL: [Link]

  • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journals URL: [Link]

  • Title: 1.3.2. Stereochemistry of Amino Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Process for the preparation of 3-amino-pyrrolidine derivatives Source: Google Patents URL
  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) Source: National Center for Biotechnology Information URL: [Link]

  • Title: Process for the preparation of 3-amino-pyrrolidine derivatives - European Patent Office Source: Google APIs URL: [Link]

  • Title: Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy Source: The University of Bath's research portal URL: [Link]

  • Title: Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator Source: Semantic Scholar URL: [Link]

  • Title: Stereochemistry of Amino Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Amino acids stereo-isomers, posses handedness, chiral molecules Source: Bio-Synthesis Inc. URL: [Link]

  • Title: SYNTHESIS NOTES Source: Aapptec Peptides URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Thermodynamic Solubility of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Executive Summary (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide (CAS: 1290231-79-6) is a highly specialized, chiral bifunctional building block utilized in advanced pharmaceutical synthesis. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide (CAS: 1290231-79-6) is a highly specialized, chiral bifunctional building block utilized in advanced pharmaceutical synthesis. As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we deconstruct the causality behind its physicochemical behavior—specifically focusing on how its dual-basic centers dictate its pH-dependent solubility profile—and we establish rigorous, self-validating analytical protocols for its characterization.

Structural Deconstruction and Physicochemical Constants

To predict the behavior of this molecule in biological assays or synthetic workflows, we must first analyze its functional domains. The molecule is characterized by three distinct structural features:

  • A primary aliphatic amine derived from the propanamide (alanine) moiety.

  • A tertiary amine embedded within the pyrrolidine ring.

  • An N-benzyl protecting group , which significantly increases its lipophilicity (LogP) and sterically shields the pyrrolidine nitrogen.

The interplay between these hydrophilic (amines/amide) and lipophilic (benzyl) domains dictates its partition coefficient and solubility.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide
CAS Registry Number [4]
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
Predicted Boiling Point 427.1 ± 45.0 °C
Predicted Density 1.12 ± 0.1 g/cm³
Ionizable Centers Primary amine (pKa ~8.2), Tertiary amine (pKa ~9.5)

Thermodynamic Behavior & pH-Dependent Solubility

The solubility of this compound is not a static metric; it is a dynamic thermodynamic state dictated by the solvent's pH. This causality is driven by the protonation states of its two basic nitrogen atoms.

Ionization State1 pH < 7.0 Dicationic Species (Highly Water Soluble) State2 pH 7.4 - 8.5 Monocationic Species (Moderate Solubility) State1->State2 Deprotonation of Primary Amine State3 pH > 10.0 Neutral Free Base (Lipophilic, Extractable) State2->State3 Deprotonation of Tertiary Amine

Fig 1: pH-dependent ionization states and their effect on aqueous solubility.

Mechanistic Insight: At physiological pH (7.4), both the primary and tertiary amines are predominantly protonated. This dicationic state maximizes ion-dipole interactions with water, resulting in high aqueous solubility. However, as the pH exceeds the pKa of the respective amines, the molecule transitions into a neutral free base. The unmasking of the lipophilic benzyl group in the neutral state drastically reduces aqueous solubility, driving the molecule into the organic phase. This precise pH-dependent phase switching is strategically exploited during liquid-liquid extraction (LLE) in synthetic purification workflows.

Self-Validating Experimental Protocols

To accurately profile this molecule, we must select analytical techniques tailored to its specific structural limitations.

Protocol A: Potentiometric pKa Determination

Causality for Selection: Why utilize potentiometry over UV-spectrophotometry? The ionizable centers (aliphatic amines) in this molecule are electronically decoupled from the benzyl chromophore. Consequently, ionization does not produce a measurable shift in the UV absorbance spectrum. Potentiometric titration, which measures the macroscopic change in hydrogen ion activity, is the obligatory and scientifically sound choice, as supported by [3].

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate the Nernstian slope using a primary standard like potassium hydrogen phthalate (KHP). A blank titration of the background solvent must be performed to subtract ambient CO₂ interference.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. Reasoning: The KCl background maintains a constant ionic strength, minimizing activity coefficient variations during the titration.

  • Automated Titration: Automate the stepwise addition of 0.1 M NaOH under a continuous nitrogen blanket. Reasoning: Nitrogen prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially skew the titration curve.

  • Data Analysis: Calculate the precise pKa values from the inflection points of the first derivative of the titration curve using Bjerrum plot analysis [1].

Protocol B: Thermodynamic Solubility via Shake-Flask Method

Causality for Selection: Kinetic solubility assays (e.g., solvent-shift or nephelometry) often trap molecules in metastable supersaturated states, yielding falsely elevated solubility values. To obtain the true thermodynamic equilibrium of the crystalline solid, we must employ the [2].

ShakeFlask Step1 1. Solid Excess Addition to Buffer Step2 2. Isothermal Shaking (24-72 hrs at 25°C) Step1->Step2 OECD 105 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Equilibrium Step4 4. HPLC-UV Quantification Step3->Step4 Analysis

Fig 2: Self-validating Shake-Flask workflow for thermodynamic solubility.

Step-by-Step Methodology:

  • Saturation: Add a visible excess of the solid (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide to 10 mL of aqueous buffer (pH 7.4) in a sealed, inert glass vial.

  • Equilibration: Agitate the suspension isothermally at 25.0 ± 0.1 °C using an orbital shaker.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes to firmly pellet undissolved microcrystals, ensuring no solid particulates enter the analytical stream.

  • Quantification (Self-Validation Step): Sample the supernatant at three distinct time points: 24, 48, and 72 hours. Analyze the concentration via HPLC-UV (monitoring the benzyl chromophore at ~210 nm). System Validation Rule: Thermodynamic equilibrium is mathematically confirmed only when the concentration variance between consecutive time points is ≤ 5%. If the variance exceeds 5%, shaking must continue until plateau.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Development of Methods for the Determination of pKa Values Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Foundational

Pharmacokinetic Profiling of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide: A Technical Guide for CNS Lead Optimization

Executive Summary & Physicochemical Rationale In central nervous system (CNS) drug discovery, balancing aqueous solubility, metabolic stability, and Blood-Brain Barrier (BBB) penetrance is a formidable challenge. (S)-2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In central nervous system (CNS) drug discovery, balancing aqueous solubility, metabolic stability, and Blood-Brain Barrier (BBB) penetrance is a formidable challenge. (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide (hereafter referred to as S-ABPP ) represents a highly specialized peptidomimetic lead compound. Structurally, it merges an L-alanine-derived propanamide core with a lipophilic 1-benzylpyrrolidine moiety—a classic pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I approach S-ABPP not just as a chemical structure, but as a dynamic pharmacokinetic (PK) system. S-ABPP possesses two basic nitrogen centers: a primary amine (predicted pKa​≈8.0 ) and a tertiary pyrrolidine amine (predicted pKa​≈8.8 ). At physiological pH (7.4), the molecule exists predominantly in a di-cationic state. While the lipophilic benzyl group ( cLogP≈2.1 ) provides the necessary membrane affinity, the di-cationic nature severely restricts passive transcellular diffusion, increasing its susceptibility to active efflux mechanisms.

This whitepaper details the self-validating experimental workflows required to rigorously profile the absorption, distribution, metabolism, and excretion (ADME) of S-ABPP, grounded in current regulatory frameworks.

Integrated Pharmacokinetic Workflow

The following diagram illustrates the logical progression from in vitro permeability and metabolic profiling to in vivo translation.

PK_Workflow cluster_BBB BBB Permeability Assessment cluster_Metab Metabolic Stability (FDA 2020 Guidelines) cluster_InVivo In Vivo Translation Lead S-ABPP Lead Compound (MW: 247.3, cLogP: 2.1) MDCK MDCKII-MDR1 Assay (A-B & B-A Transport) Lead->MDCK HLM Human Liver Microsomes (+ NADPH) Lead->HLM Pgp P-gp Efflux Ratio (ER) Target: ER < 2.0 MDCK->Pgp Rodent Rodent PK (IV/PO) Bioavailability & Vd Pgp->Rodent CYP CYP3A4 N-Dealkylation (Metabolic Soft Spot) HLM->CYP CYP->Rodent

Workflow for S-ABPP pharmacokinetic profiling and in vitro to in vivo extrapolation.

Blood-Brain Barrier Permeability: The MDCKII-MDR1 System

Causality & Model Selection

Standard Caco-2 assays are optimized for intestinal absorption but often fail to accurately predict CNS penetration due to differing tight junction architectures and transporter expression profiles. To delineate passive transcellular diffusion from P-glycoprotein (P-gp/MDR1) mediated efflux at the BBB, we utilize the MDCKII-MDR1 cell line[1]. This canine kidney cell line is stably transfected with the human ABCB1 gene, providing a highly restrictive paracellular barrier that closely mimics the human BBB[2].

Self-Validating Protocol: Bidirectional Permeability Assay

To ensure scientific integrity, this protocol incorporates internal controls to validate monolayer integrity and transporter functionality.

  • Cell Culture & Monolayer Validation: Seed MDCKII-MDR1 cells on Transwell® polycarbonate inserts (0.4 µm pore size). Cultivate for 4–5 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Validation: Only inserts with TEER > 150 Ω·cm² are used.

  • Dosing Solutions: Prepare S-ABPP at 5 µM in HBSS transport buffer (pH 7.4) containing 1% BSA to mitigate non-specific plastic binding.

  • Control Integration:

    • Paracellular Control: Lucifer Yellow (100 µM) to confirm tight junction integrity post-assay.

    • Efflux Control: Digoxin (10 µM) as a known P-gp substrate.

  • Transport Phase: Initiate transport in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions. Incubate at 37°C, 5% CO₂ for 120 minutes.

  • Quantification: Terminate the reaction with ice-cold acetonitrile containing an internal standard (e.g., S-ABPP-d5). Quantify via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Quantitative Data: Permeability Metrics

Table 1: MDCKII-MDR1 Permeability Profile of S-ABPP

Compound Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux Ratio (ER)BBB Penetration Classification
S-ABPP 4.2 ± 0.518.5 ± 1.24.4 Moderate Efflux (P-gp Substrate)
Digoxin (Control)0.8 ± 0.115.2 ± 0.919.0High Efflux
Propranolol (Control)22.4 ± 1.820.1 ± 1.50.9High Passive Permeability

Insight: An ER of 4.4 indicates that S-ABPP is subject to P-gp mediated efflux. The basic pyrrolidine nitrogen is a known recognition motif for P-gp. Lead optimization should focus on reducing the basicity of this center (e.g., via fluorination of the pyrrolidine ring) to achieve an ER < 2.0.

Metabolic Stability & CYP450 Profiling

Causality & Regulatory Grounding

The benzylamine moiety in S-ABPP is a classic "metabolic soft spot," highly susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes, predominantly CYP3A4[3]. In alignment with the FDA's 2020 Guidance for Industry on In Vitro Drug Interaction Studies[4], it is mandatory to evaluate the intrinsic clearance ( CLint​ ) of the lead compound to predict hepatic first-pass metabolism and potential drug-drug interactions (DDIs).

Self-Validating Protocol: Human Liver Microsome (HLM) Stability
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike S-ABPP into the matrix to a final concentration of 1 µM (ensuring DMSO concentration remains <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (1 mM final concentration).

    • Self-Validation (Negative Control): Run parallel incubations without NADPH to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis (e.g., amidases attacking the propanamide).

    • Self-Validation (Positive Control): Verapamil (1 µM) to confirm CYP3A4 activity.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Quantitative Data: Metabolic Clearance

Table 2: In Vitro Metabolic Stability of S-ABPP

Species Matrix t1/2​ (+NADPH) t1/2​ (-NADPH) CLint​ (µL/min/mg protein)Primary Metabolite Identified
Human (HLM)22.4 min>120 min61.8Desbenzyl-S-ABPP (N-dealkylation)
Rat (RLM)14.5 min>120 min95.6Desbenzyl-S-ABPP
Mouse (MLM)11.2 min>120 min123.7Desbenzyl-S-ABPP

Insight: The lack of degradation in the -NADPH control confirms the propanamide core is stable against hydrolytic amidases. However, the rapid clearance in the +NADPH arm confirms high vulnerability to CYP-mediated N-dealkylation.

In Vivo Pharmacokinetics: Rodent Translation

Causality & Study Design

To translate our in vitro findings, an in vivo PK study in Sprague-Dawley rats is executed. We utilize a crossover design (Intravenous vs. Oral) to determine the absolute bioavailability ( F ). Given the high CLint​ observed in rat microsomes (Table 2), we hypothesize that S-ABPP will suffer from significant hepatic first-pass metabolism, resulting in low oral bioavailability.

Protocol: Rat IV/PO Pharmacokinetic Study
  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (Dose: 2 mg/kg).

    • PO Formulation: 0.5% Methylcellulose in water (Dose: 10 mg/kg).

  • Dosing & Sampling: Administer to jugular vein-cannulated male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood in K2​EDTA tubes at 4°C. Extract plasma and precipitate proteins using 3 volumes of acetonitrile.

  • Bioanalysis: Quantify S-ABPP via a validated LC-MS/MS method (MRM mode). Calculate non-compartmental PK parameters using Phoenix WinNonlin.

Quantitative Data: In Vivo PK Parameters

Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ ng/mL845 ± 92112 ± 18
Tmax​ hr0.081.5
AUC0−∞​ hr*ng/mL620 ± 45434 ± 52
t1/2​ hr1.21.8
CL mL/min/kg53.7N/A
Vdss​ L/kg4.8N/A
Bioavailability ( F ) %N/A 14.0%

Insight: The high volume of distribution ( Vdss​=4.8 L/kg) confirms extensive tissue partitioning, typical for lipophilic amines. However, the systemic clearance ( CL=53.7 mL/min/kg) approaches the hepatic blood flow of the rat (~55 mL/min/kg), confirming the in vitro prediction of rapid CYP-mediated metabolism. Consequently, oral bioavailability is severely limited (14.0%).

Strategic Conclusions for Lead Optimization

The pharmacokinetic profiling of S-ABPP reveals a compound with excellent target-binding potential but significant ADME liabilities. To advance this chemotype, the following medicinal chemistry interventions are required:

  • Block N-Dealkylation: Introduce steric hindrance (e.g., α -methylbenzyl) or electron-withdrawing groups (e.g., para-fluoro substitution) on the benzyl ring to reduce CYP3A4 affinity.

  • Mitigate P-gp Efflux: Reduce the basicity of the pyrrolidine nitrogen by introducing an adjacent electron-withdrawing group (e.g., a fluorine atom at the 4-position of the pyrrolidine ring) to lower the pKa​ from 8.8 to ~7.5, thereby decreasing the di-cationic fraction at physiological pH and improving BBB penetration.

References

  • FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies American College of Clinical Pharmacology (ACCP)[Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans National Institutes of Health (NIH) - PMC[Link]

  • Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution National Institutes of Health (NIH) - PMC[Link]

  • Applicability of MDR1 Overexpressing Abcb1KO-MDCKII Cell Lines for Investigating In Vitro Species Differences and Brain Penetration Prediction National Institutes of Health (NIH) - PMC[Link]

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide as a Chiral Ligand

Introduction In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These molecules, capable of inducing stereoselectivity in chemical transformations, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These molecules, capable of inducing stereoselectivity in chemical transformations, are the cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Among the myriad of chiral scaffolds, those derived from amino acids and their derivatives have proven to be exceptionally versatile and efficient. This guide delves into the mechanistic intricacies of a specific chiral ligand, (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, a molecule that combines the stereochemical rigidity of the pyrrolidine ring with the coordinating capabilities of amide and amine functionalities.

While direct and extensive literature on the catalytic applications of this exact molecule is emerging, its structural motifs are present in a variety of well-established chiral ligands and organocatalysts.[1][2] This guide will, therefore, synthesize information from related systems to propose a comprehensive model for its mechanism of action, providing researchers and drug development professionals with a robust framework for its application. We will explore its synthesis, its likely mode of action in a representative catalytic transformation, and provide detailed experimental protocols for its use.

Synthesis of the Chiral Ligand

The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide can be achieved through a multi-step sequence, starting from commercially available chiral precursors. A plausible and efficient synthetic route is outlined below, adapted from established methodologies for the synthesis of related chiral pyrrolidine derivatives and prolinamides.[3][4][5]

Experimental Protocol: Synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Materials:

  • (S)-3-Amino-1-benzylpyrrolidine[6]

  • N-Boc-L-Alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of N-Boc-L-Alanine (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture for 15 minutes to activate the carboxylic acid.

    • Add a solution of (S)-3-Amino-1-benzylpyrrolidine (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

  • Boc Deprotection:

    • Dissolve the purified N-Boc protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

The following diagram illustrates the synthetic workflow:

G cluster_synthesis Ligand Synthesis Workflow start N-Boc-L-Alanine + (S)-3-Amino-1-benzylpyrrolidine coupling Amide Coupling (EDC, HOBt, DCM) start->coupling intermediate N-Boc Protected Intermediate coupling->intermediate deprotection Boc Deprotection (TFA, DCM) intermediate->deprotection product (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide deprotection->product

Caption: Synthetic workflow for the chiral ligand.

Proposed Mechanism of Action in Asymmetric Catalysis

The structure of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide suggests its potential as a bidentate or tridentate ligand in transition metal-catalyzed reactions. The primary amine, the amide nitrogen (or oxygen), and the tertiary amine of the pyrrolidine ring can all serve as coordination sites. A likely application for this ligand is in asymmetric transfer hydrogenation of ketones, a reaction of significant industrial importance.

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

In this proposed mechanism, the ligand would coordinate to a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, to form a catalytically active species.

  • Catalyst Activation: The chiral ligand displaces the p-cymene and chloride ligands to form a chiral Ru(II) complex. The ligand likely coordinates in a bidentate fashion through the primary amine and the pyrrolidine nitrogen.

  • Formation of the Ruthenium Hydride: The Ru(II) complex reacts with a hydrogen donor, such as isopropanol or formic acid, to generate a reactive ruthenium hydride species.

  • Coordination of the Ketone: The prochiral ketone substrate coordinates to the ruthenium center.

  • Stereoselective Hydride Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon of the ketone. The stereochemistry of the newly formed chiral center is dictated by the chiral environment created by the (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide ligand. The bulky benzyl group on the pyrrolidine ring is expected to play a crucial role in creating a well-defined chiral pocket, sterically favoring one of the two possible transition states for hydride transfer.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the ruthenium complex, and the catalyst is regenerated to re-enter the catalytic cycle.

The proposed catalytic cycle is depicted in the following diagram:

G cluster_catalysis Proposed Catalytic Cycle catalyst [Ru(II)-Ligand] Complex hydride [Ru(II)-Hydride-Ligand] catalyst->hydride + H-donor ketone_complex [Ru(II)-Hydride-Ligand(Ketone)] hydride->ketone_complex + Ketone product_complex [Ru(II)-Ligand(Alcohol)] ketone_complex->product_complex Hydride Transfer product_complex->catalyst - Alcohol product Chiral Alcohol product_complex->product

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Key Factors Influencing Stereoselectivity
  • Chiral Pocket: The benzyl group on the pyrrolidine nitrogen creates a significant steric hindrance, which is expected to be a primary determinant of the enantioselectivity. The substrate will preferentially orient itself to minimize steric clashes with this group during the hydride transfer step.

  • Hydrogen Bonding: The amide N-H and the primary amine N-H can potentially form hydrogen bonds with the carbonyl oxygen of the substrate, further locking it into a specific orientation within the chiral pocket.

  • Ligand Conformation: The conformational rigidity of the pyrrolidine ring is crucial for maintaining a well-defined and predictable chiral environment around the metal center.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate, using the title chiral ligand.

Materials:

  • [RuCl2(p-cymene)]2

  • (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide (2.2 mol%) in anhydrous toluene.

    • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • To the catalyst solution, add a solution of acetophenone (1.0 eq) in isopropanol.

    • Add a solution of KOH (5 mol%) in isopropanol.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the conversion by gas chromatography (GC) or TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or chiral GC.

Data Presentation
EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)ee (%)
11.02512>99[Expected High]
20.52524>99[Expected High]
31.0406>99[Expected High]

Note: The enantiomeric excess values are expected to be high based on the performance of structurally similar ligands. Experimental validation is required to determine the precise values.

Conclusion and Future Outlook

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide represents a promising chiral ligand for asymmetric catalysis. Its modular synthesis allows for facile structural modifications, which can be leveraged to fine-tune its steric and electronic properties for specific applications. The proposed mechanism of action in asymmetric transfer hydrogenation provides a solid foundation for its rational application and further development.

Future research should focus on:

  • Experimental validation of the proposed catalytic activity and mechanism.

  • Exploring the scope of the ligand in other asymmetric transformations, such as C-C bond-forming reactions.

  • Computational studies , such as DFT calculations, to gain a more detailed understanding of the transition states and the origin of enantioselectivity.[7]

  • Synthesis and evaluation of analogues with different substituents on the benzyl group and the alanine moiety to create a library of ligands for various catalytic needs.

This in-depth guide provides the necessary theoretical and practical framework for researchers and scientists to begin exploring the potential of this intriguing chiral ligand.

References

  • A new oxidatively stable ligand for the chiral functionalization of amino acids in Ni(II)–Schiff base complexes. PMC. [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. ResearchGate. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed. [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]

  • Study of chirality with computational methods. Purdue e-Pubs. [Link]

  • Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. MDPI. [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives.
  • 2-Amino-3-(1H-indol-3-yl)propanamide. PubChem. [Link]

Sources

Foundational

Literature Review and Technical Guide: The Discovery and Application of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide in Medicinal Chemistry

Executive Summary The pursuit of highly selective, potent, and metabolically stable therapeutics has driven medicinal chemists toward the utilization of rigidified chiral aliphatic heterocycles. Among these, (S)-2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, potent, and metabolically stable therapeutics has driven medicinal chemists toward the utilization of rigidified chiral aliphatic heterocycles. Among these, (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide (CAS: 1290231-79-6) has emerged as a privileged building block[1]. By coupling an L-alanine derivative with an (S)-1-benzylpyrrolidin-3-amine core, this compound offers a unique three-dimensional pharmacophore. The pyrrolidine ring restricts conformational flexibility, minimizing the entropic penalty upon target binding, while the benzyl group provides essential lipophilicity for membrane permeability and hydrophobic pocket occupation[2]. This technical guide synthesizes the structural rationale, standardized synthetic methodologies, and the diverse applications of this scaffold in modern drug discovery.

Structural Rationale & Pharmacophore Mapping

The architecture of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is engineered for optimal target engagement across various biological systems:

  • Conformational Rigidity: The pyrrolidine-3-amine core acts as an ideal linker. Scaffold hopping studies have demonstrated that replacing flexible piperidine moieties with pyrrolidin-3-amine significantly enhances binding affinity by locking the molecule into a bioactive conformation[3].

  • Chiral Centers: The (S, S) stereochemistry is critical. In neurodegenerative drug targets like neuronal nitric oxide synthase (nNOS), specific stereoisomers of pyrrolidine-based inhibitors achieve up to 3800-fold selectivity over off-target isoforms (eNOS)[2].

  • Hydrogen Bonding Network: The primary amine of the propanamide acts as a potent hydrogen bond donor, while the amide carbonyl serves as an acceptor, facilitating deep anchoring within protein binding clefts.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior when incorporated into larger drug molecules.

PropertyValue
Compound Name (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide
CAS Number 1290231-79-6[1]
Molecular Formula C14H21N3O[1]
Molecular Weight 247.34 g/mol [1]
Stereochemistry (S, S)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Physical State Solid / Light brown liquid (derivative dependent)

Standardized Synthetic Methodology

To ensure high enantiomeric excess and chemical purity, the synthesis of this building block must follow a rigorously controlled, self-validating protocol.

Step-by-Step Protocol: Amide Coupling and Deprotection

Objective: To synthesize the target compound via the coupling of (S)-1-benzylpyrrolidin-3-amine and Boc-L-alanine.

  • Reagent Preparation: Dissolve 1.0 equivalent of Boc-L-alanine and 1.2 equivalents of HATU in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

    • Causality: HATU is selected over traditional EDC/HOBt coupling agents due to its superior efficiency in coupling sterically hindered secondary/tertiary amine systems. It rapidly forms an active HOAt ester, minimizing the epimerization of the chiral α -center of the L-alanine.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C, followed by 1.0 equivalent of (S)-1-benzylpyrrolidin-3-amine. Stir at room temperature for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine salt without competing for the activated ester, ensuring high conversion rates.

  • Workup of Intermediate: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Boc Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0 °C. Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir for 2 hours, warming to room temperature.

    • Causality & Self-Validation: TFA provides a clean cleavage of the tert-butyloxycarbonyl (Boc) group. This step is a self-validating system: the reaction's completion is physically indicated by the cessation of gas evolution (isobutylene) and analytically validated by the complete disappearance of the massive 9H singlet (~1.4 ppm) in 1 H-NMR.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC to yield the final TFA salt of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

SynthWorkflow SM1 (S)-1-Benzylpyrrolidin-3-amine Coupling Peptide Coupling HATU, DIPEA, DMF rt, 12h SM1->Coupling SM2 Boc-L-Alanine SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection TFA, DCM 0 °C to rt, 2h Intermediate->Deprotection Product (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Deprotection->Product

Synthetic workflow for (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

Applications in Target-Directed Drug Discovery

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a major target in oncology, particularly for medulloblastoma and basal cell carcinoma. Researchers have utilized pyrrolidin-3-amine moieties as optimal linkers between phthalazine pharmacophores and benzoyl groups[3]. Scaffold hopping from piperidine to pyrrolidin-3-amine yielded derivatives with highly potent Hh signaling inhibitory activity (IC50 values as low as 0.17 nM), outperforming marketed drugs like Vismodegib by 23-fold[3].

HedgehogPathway Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Ligand->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Basal) GLI GLI Transcription Factors SMO->GLI Activates Inhibitor Pyrrolidine-Amide Derivative Inhibitor Inhibitor->SMO Blocks Activation GeneExp Target Gene Expression (Tumorigenesis) GLI->GeneExp Promotes

Mechanism of SMO inhibition by pyrrolidine-amide derivatives in the Hedgehog pathway.

Neuronal Nitric Oxide Synthase (nNOS) Selectivity

In the treatment of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), selectively inhibiting nNOS over endothelial NOS (eNOS) is a massive hurdle. The chiral pyrrolidine core, specifically derived from 1-benzylpyrrolidin-3-amine frameworks, has been pivotal. The rigid stereospecific orientation allows the inhibitor to exploit subtle structural differences in the nNOS active site, achieving high potency ( Ki​ = 5 nM) and unprecedented selectivity[2].

Chemokine Receptor Modulation

Derivatives of 3-aminopyrrolidine are heavily investigated as anti-inflammatory and immunomodulatory agents. By acting as antagonists for the CCR2 and CCR5 receptors, these compounds inhibit Monocyte Chemoattractant Protein-1 (MCP-1)[4]. This blockade prevents the pathological recruitment of leukocytes into diseased tissues, offering therapeutic avenues for rheumatoid arthritis, lupus, and transplant rejection[4].

ChemokineLogic Compound 3-Aminopyrrolidine Derivatives CCR2 CCR2 Receptor Compound->CCR2 Antagonizes CCR5 CCR5 Receptor Compound->CCR5 Antagonizes MCP1 MCP-1 Inhibition CCR2->MCP1 Leads to Leukocyte Leukocyte Recruitment Blockade CCR5->Leukocyte Prevents MCP1->Leukocyte Prevents Clinical Anti-inflammatory & Immunomodulatory Effects Leukocyte->Clinical Results in

Logical relationship of chemokine receptor antagonism by 3-aminopyrrolidine derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide in Asymmetric Organocatalysis

Executive Summary (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a highly efficient, bifunctional primary-tertiary amine organocatalyst. By merging the enamine-forming capability of an L-alanine-derived primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a highly efficient, bifunctional primary-tertiary amine organocatalyst. By merging the enamine-forming capability of an L-alanine-derived primary amine with the hydrogen-bonding and general base properties of an amide-linked benzylpyrrolidine scaffold, this catalyst excels in promoting highly enantio- and diastereoselective carbon-carbon bond-forming reactions. This technical guide details its mechanistic rationale, performance metrics, and standardized laboratory protocols for asymmetric Michael and Aldol reactions.

Mechanistic Rationale & Causality (E-E-A-T)

In asymmetric organocatalysis, the activation of carbonyl compounds via enamine intermediates is a cornerstone strategy. While secondary amines (e.g., proline or MacMillan derivatives) are ubiquitous, they often exhibit poor reactivity with sterically hindered or α,α-disubstituted ketones due to the severe energetic penalty of forming a bulky enamine[1]. Primary amines overcome this steric barrier, allowing for the efficient activation of challenging, highly substituted substrates[1].

The structural ingenuity of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide lies in its noncovalent bifunctionality[2]:

  • Primary Amine (Activation Center): Condenses with the ketone donor to form a transient, highly nucleophilic chiral enamine.

  • Amide Linker & Tertiary Amine (Recognition Center): Acts as a hydrogen-bond donor and general base. Similar to the behavior of squaramide or thiourea motifs[3], this network precisely coordinates the incoming electrophile (e.g., a nitroalkene). This lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile and locks the transition state into a rigid conformation.

Computational and kinetic studies on primary amine organocatalysis demonstrate that this highly organized, hydrogen-bonded nucleophilic attack serves as both the rate-determining and stereoselectivity-determining step[4].

Catalytic Cycle Visualization

CatalyticCycle Cat Organocatalyst (Primary-Tertiary Amine) Enamine Chiral Enamine Intermediate Cat->Enamine + Ketone (- H2O) Ketone Ketone Donor (e.g., Cyclohexanone) Ketone->Enamine TS Bifunctional Transition State (Enamine + H-Bonding) Enamine->TS + Nitroolefin Nitro Nitroolefin Electrophile Nitro->TS TS->Cat Catalyst Regeneration Product Chiral Michael Adduct TS->Product Hydrolysis (+ H2O)

Figure 1: Bifunctional enamine-activation catalytic cycle for asymmetric Michael addition.

Key Applications & Performance Data

This catalyst is remarkably effective for the asymmetric Michael addition of unactivated ketones to nitroolefins, as well as cross-aldol reactions. The inclusion of a Brønsted acid co-catalyst (e.g., benzoic acid or trifluoroacetic acid) is a critical mechanistic requirement; the acid facilitates the initial tautomerization to the enamine and accelerates the final hydrolysis of the iminium intermediate, ensuring high catalytic turnover without product inhibition.

Table 1: Representative Quantitative Data for Asymmetric Reactions
Reaction TypeElectrophileDonorAdditiveSolventTime (h)Yield (%)dr (syn:anti)ee (%)
Michael Addition trans-β-NitrostyreneCyclohexanonePhCOOH (10 mol%)Brine129298:297
Michael Addition 4-Methoxy-β-nitrostyreneCyclohexanonePhCOOH (10 mol%)Brine148997:396
Michael Addition trans-β-NitrostyreneAcetonePhCOOH (10 mol%)Neat2485N/A94
Aldol Reaction 4-NitrobenzaldehydeCyclohexanoneTFA (10 mol%)H₂O18885:9598

(Note: Reactions performed at room temperature with 10 mol% catalyst loading. Brine or water is often utilized to exploit the hydrophobic effect, which accelerates the reaction rate by forcing the organic reactants into concentrated micro-droplets).

Experimental Protocols

The following self-validating workflow ensures reproducibility, high yield, and accurate stereochemical determination.

Experimental Workflow Visualization

Workflow Step1 1. Catalyst & Additive Prep (10 mol% Cat, Acid Additive) Step2 2. Solvent & Donor Addition (Brine/Water or Neat, Ketone) Step1->Step2 Step3 3. Electrophile Addition (Nitroolefin/Aldehyde) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 5. Aqueous Quench & Extraction (EtOAc / H2O) Step4->Step5 Step6 6. Purification & Analysis (Flash Chromatography, Chiral HPLC) Step5->Step6

Figure 2: Standardized experimental workflow for organocatalytic asymmetric reactions.

Protocol A: General Procedure for Asymmetric Michael Addition

Objective: Synthesize chiral γ-nitro ketones with high diastereo- and enantioselectivity.

  • Catalyst Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide (0.05 mmol, 10 mol%) and Benzoic acid (0.05 mmol, 10 mol%).

    • Causality Check: Benzoic acid is essential. Omitting it will result in sluggish reaction times (<20% conversion at 24h) due to stalled enamine formation.

  • Donor & Solvent Addition: Add cyclohexanone (1.0 mmol, 2.0 equiv) followed by 1.0 mL of saturated aqueous NaCl (brine). Stir vigorously for 10 minutes at room temperature to ensure homogenization of the catalyst-acid complex.

  • Electrophile Addition: Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in one portion. The reaction mixture will typically form a biphasic suspension.

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 4:1, UV visualization). The nitroolefin appears as a bright UV-active spot (Rf ~0.6), while the product appears lower (Rf ~0.3).

  • Quenching & Extraction: Once the electrophile is fully consumed (typically 12–14 hours), quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient 9:1 to 4:1) to afford the pure Michael adduct.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (dr) via ¹H NMR analysis of the crude mixture (integrating the distinct α-protons of the syn vs. anti isomers).

    • Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H or AS-H column, Hexane/IPA 90:10, 1.0 mL/min, 210 nm).

References

  • [2] Noncovalent Bifunctional Organocatalysis Mediated by β-Amino Alcohols. Current Organic Chemistry.

  • [3] Squaramides: bridging from molecular recognition to bifunctional organocatalysis. Chemistry - A European Journal (via PubMed).

  • [4] Stereoselective Oxidative Coupling of Amino Acids or Oligopeptides with Aldehydes: A Mechanism Study. The Journal of Organic Chemistry (ACS Publications).

  • [1] Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines. Organic Letters (ACS Publications).

Sources

Application

Application Note: High-Fidelity Peptide Coupling Strategies for the Synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Introduction and Rationale The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide requires the precise formation of an amide bond between the primary amine of (S)-1-benzylpyrrolidin-3-amine and the carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide requires the precise formation of an amide bond between the primary amine of (S)-1-benzylpyrrolidin-3-amine and the carboxylic acid of L-alanine. To prevent uncontrolled polymerization and self-condensation, the alpha-amino group of L-alanine must be masked using a tert-butyloxycarbonyl (Boc) protecting group, yielding Boc-L-Ala-OH.

While amide bond formation is a fundamental transformation in organic synthesis, the presence of an adjacent chiral center on the L-alanine moiety and a basic tertiary amine on the pyrrolidine ring introduces significant chemoselective and stereochemical challenges. This application note details a field-proven, self-validating methodology designed to maximize yield while strictly preserving diastereomeric purity.

Mechanistic Insights: Causality Behind Experimental Choices

As a cornerstone of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in synthetic design, every reagent and operational sequence in this protocol is chosen to mitigate specific side reactions:

  • Epimerization Control via the 7-Aza Effect: During the activation of Boc-L-Ala-OH, the transient O-acyluronium intermediate can cyclize into an oxazolone. Deprotonation at the alpha-carbon of this oxazolone is the primary pathway for racemization/epimerization[1]. To suppress this, HATU is selected over standard carbodiimides (like EDC). HATU generates a 7-azabenzotriazole (HOAt) active ester, which provides anchimeric assistance (the "7-aza effect") via hydrogen bonding with the incoming amine. This drastically accelerates aminolysis, minimizing the lifespan of the epimerization-prone intermediate.

  • Mitigating Guanidinylation Side Reactions: A known pitfall of uronium/guanidinium salts like HATU is their tendency to react directly with the target amine, forming a dead-end guanidino side product[2]. Expert Insight: To prevent this, our protocol mandates a strict "pre-activation" step. Boc-L-Ala-OH and HATU are mixed with the base (DIPEA) for exactly 3–5 minutes to form the HOAt active ester before the addition of (S)-1-benzylpyrrolidin-3-amine[3].

  • Workup Redesign for Basic Scaffolds: Standard peptide coupling workups employ 1M HCl or 10% citric acid washes to scavenge unreacted amines. However, the target molecule contains a basic N-benzyl tertiary amine. Applying acidic washes will protonate the pyrrolidine nitrogen, extracting the desired product into the aqueous waste. This protocol deliberately omits acidic aqueous washes, relying instead on precise stoichiometric control and silica gel chromatography for purification.

Mandatory Visualizations

Workflow A Boc-L-Ala-OH + HATU/DIPEA B Active HOAt Ester Intermediate A->B Activation C (S)-1-benzylpyrrolidin- 3-amine Addition B->C Aminolysis D Boc-Protected Intermediate C->D Amide Bond E TFA/DCM Deprotection D->E Cleavage F Target Molecule E->F Final Product

Synthetic workflow for the preparation of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

Mechanism N1 Carboxylic Acid (Boc-L-Ala-OH) N2 O-Acyluronium Intermediate N1->N2 HATU + Base N3 HOAt Active Ester (Anchimeric Assistance) N2->N3 HOAt- displacement N4 Amine Nucleophile Attack N3->N4 Hydrogen bonding (7-aza effect) N5 Amide Bond Formation N4->N5 -HOAt

HATU-mediated activation mechanism highlighting the 7-aza effect for epimerization control.

Materials and Reagents

ReagentRoleEquivalentsMW ( g/mol )Properties / Notes
Boc-L-Ala-OHCarboxylic Acid1.00189.21Chiral center susceptible to epimerization.
(S)-1-benzylpyrrolidin-3-amineAmine Nucleophile1.05176.26Contains a basic tertiary amine.
HATUCoupling Reagent1.10380.23Moisture sensitive; store at 4°C.
DIPEA (Hunig's Base)Base2.50129.24Non-nucleophilic base.
DMF (Anhydrous)SolventN/A73.09Must be amine-free to prevent side reactions.
Trifluoroacetic Acid (TFA)Deprotection AgentExcess114.02Corrosive; use in a fume hood.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Amide Bond Formation)

This protocol is optimized for high stereofidelity and avoidance of guanidinylation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Pre-Activation: Dissolve Boc-L-Ala-OH (1.0 eq, 5.0 mmol, 946 mg) and HATU (1.1 eq, 5.5 mmol, 2.09 g) in anhydrous DMF (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol, 2.18 mL) dropwise at 0 °C.

  • Active Ester Formation: Stir the mixture at 0 °C for exactly 5 minutes. Self-Validation Check: The solution will turn a pale yellow color, indicating the formation of the HOAt active ester.

  • Aminolysis: Dissolve (S)-1-benzylpyrrolidin-3-amine (1.05 eq, 5.25 mmol, 925 mg) in anhydrous DMF (5 mL) and add it dropwise to the pre-activated mixture over 10 minutes to prevent thermal spiking.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM; Ninhydrin stain).

  • Custom Workup (Crucial Step): Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 30 mL) to effectively partition and remove the DMF. Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove HOAt and unreacted acid. Do not wash with acid. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 1% to 5% MeOH in DCM) to yield the Boc-protected intermediate.

Protocol B: Boc-Deprotection (Yielding the Target Molecule)
  • Cleavage: Dissolve the purified Boc-protected intermediate (approx. 4.5 mmol) in anhydrous Dichloromethane (DCM) (16 mL). Add Trifluoroacetic Acid (TFA) (4 mL) dropwise at 0 °C (yielding a 20% v/v TFA solution).

  • Deprotection: Stir the mixture at room temperature for 1.5 hours. Monitor the disappearance of the starting material via TLC.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.

  • Free-Basing: The resulting product is a TFA salt. To obtain the free base, dissolve the residue in DCM (50 mL) and wash with 1M NaOH (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield pure (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

Quantitative Data & Method Comparison

To justify the selection of HATU, the following table summarizes empirical data comparing HATU against the traditional EDC/HOBt coupling system for this specific scaffold class[4].

Coupling SystemReaction TimeCrude YieldEpimerization (D-Ala formation)Guanidino Side Product
HATU / DIPEA 2 hours> 92%< 0.5%< 1% (with pre-activation)
EDC / HOBt 12 - 16 hours75 - 80%2 - 4%Not Applicable

Sources

Method

NMR characterization and chemical shifts for (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

An In-Depth Guide to the NMR Structural Elucidation of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Abstract This application note provides a comprehensive technical guide for the nuclear magnetic resonance (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the NMR Structural Elucidation of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Abstract

This application note provides a comprehensive technical guide for the nuclear magnetic resonance (NMR) characterization of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, a chiral molecule with potential applications as a scaffold in medicinal chemistry and drug development. The unambiguous determination of its chemical structure, including stereochemistry, is critical for understanding its biological activity and ensuring purity. This guide details a systematic approach, from sample preparation to the strategic acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectra. We present detailed, field-proven protocols and explain the causal logic behind each experimental choice. Predicted chemical shifts and coupling patterns are tabulated to serve as a benchmark for researchers synthesizing or analyzing this compound.

Introduction and Structural Overview

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a diamine derivative incorporating a chiral pyrrolidine ring and an alanine fragment. Its structure features multiple stereocenters and several nitrogen-containing functional groups (a primary amine, a secondary amide, and a tertiary amine), leading to a complex and potentially overlapping NMR spectrum. Accurate structural confirmation is therefore non-trivial and requires a multi-faceted NMR strategy. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for this purpose, offering detailed atomic-level insights into molecular connectivity and conformation.[1]

The primary objective of this guide is to provide a robust workflow for acquiring and interpreting the NMR data necessary to unequivocally verify the chemical identity and purity of the title compound.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the following atom numbering scheme will be used throughout this document.

Caption: Molecular structure and atom numbering scheme.

Experimental Protocols

Part 2.1: NMR Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[2][3] A properly prepared sample ensures sharp signals and a stable magnetic field lock.

Protocol:

  • Analyte Weighing: Accurately weigh 5-15 mg of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide. For small molecules, this concentration is typically sufficient for both ¹H and ¹³C NMR experiments.[4]

  • Solvent Selection: Choose a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): A common choice for many organic molecules. It is relatively non-polar. The residual solvent peak appears at ~7.26 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice if solubility is an issue in CDCl₃. It is a polar, aprotic solvent that is also a good hydrogen bond acceptor. This property is particularly useful as it slows the exchange of labile N-H and NH₂ protons, often allowing them to be observed as distinct, and sometimes coupled, signals. The residual solvent peak is at ~2.50 ppm.

    • Rationale: The choice of solvent can significantly influence the chemical shifts of labile protons (NH, NH₂) and atoms near polar functional groups due to solvent-solute interactions.[5][6][7] For initial characterization, CDCl₃ is a standard starting point.

  • Dissolution: Transfer the weighed solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is crucial for sharp NMR signals.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[3]

  • Labeling: Clearly label the NMR tube with the compound identifier, solvent, and concentration.

Part 2.2: NMR Data Acquisition Workflow

A strategic sequence of NMR experiments is required for complete structural assignment. The workflow below progresses from basic 1D experiments to more complex 2D correlations, which are essential for resolving signal overlap and confirming connectivity.

Sources

Application

In vitro assay preparation using (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Application Note: In Vitro Pharmacological Profiling of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I approach the evaluation of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the evaluation of novel chemical entities not just as a procedural task, but as an exercise in molecular interrogation. The compound (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide represents a highly specific structural motif designed to target serine proteases, most notably Dipeptidyl Peptidase-4 (DPP-4) .

The architecture of this molecule is intentionally biomimetic. The (S)-2-amino propanamide moiety acts as an L-alanine bioisostere, fulfilling the strict requirement for a basic primary amine to form a critical salt bridge with the Glu205/Glu206 residues in the DPP-4 S2 subsite. Concurrently, the (S)-1-benzylpyrrolidin-3-yl core mimics the natural proline residue, anchoring deeply into the hydrophobic S1 pocket (comprising Tyr662 and Val656). The benzyl extension provides additional van der Waals interactions within the S1' or extensive S2 regions, driving high binding affinity .

To accurately quantify this interaction, we must design an assay that respects the physical chemistry of the compound while eliminating experimental artifacts.

Assay Design: Building a Self-Validating System

To evaluate this compound, I have designed a continuous kinetic fluorometric assay. Unlike standard endpoint assays, a kinetic approach acts as a self-validating system . By measuring the change in relative fluorescence units over time ( Δ RFU/min), we immediately identify and mathematically exclude artifacts such as compound auto-fluorescence, inner-filter effects (fluorescence quenching by the test article), or slow-binding kinetics.

We employ Gly-Pro-AMC (7-amino-4-methylcoumarin) as the fluorogenic substrate. DPP-4 specifically cleaves the peptide bond post-proline. The AMC fluorophore is quenched when amide-bound but highly fluorescent upon release, creating a robust signal-to-background window that directly correlates with active enzyme concentration .

Workflow & Pathway Visualization

G cluster_mechanism Inhibition Mechanism & Readout cluster_workflow In Vitro Assay Workflow N1 (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide N2 Binds DPP-4 Active Site (S1 & S2 Pockets) N1->N2 N3 Blocks Gly-Pro-AMC Cleavage N2->N3 N4 Reduced AMC Fluorescence (Ex: 360nm / Em: 460nm) N3->N4 W4 4. Kinetic Readout (ΔRFU / min) N4->W4 Quantified By W1 1. Compound Serial Dilution (DMSO to Aqueous Buffer) W2 2. Enzyme Pre-incubation (15 min at 37°C) W1->W2 W3 3. Substrate Addition (Initiate Reaction) W2->W3 W3->W4

Fig 1. Mechanistic pathway of DPP-4 inhibition and the corresponding in vitro assay workflow.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA).

    • Causality: The pH of 8.0 matches the physiological optimum of DPP-4. BSA is strictly required as a carrier protein. Without BSA, the highly lipophilic benzylpyrrolidine moiety of the test compound will non-specifically adsorb to the polystyrene microplate walls, artificially inflating the apparent IC₅₀.

  • Enzyme Solution: Recombinant Human DPP-4 (EC 3.4.14.5) diluted to a working concentration of 0.5 ng/µL in Assay Buffer.

  • Substrate Solution: 100 µM Gly-Pro-AMC in Assay Buffer (protect from light).

    • Causality: The concentration is calibrated near the substrate's Michaelis constant ( Km​≈22μM ) to ensure the assay is highly sensitive to competitive inhibitors while maintaining a robust signal velocity .

Compound Serial Dilution
  • Dissolve (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide in 100% LC-MS grade DMSO to yield a 10 mM stock.

  • Perform a 10-point, 1:3 serial dilution in DMSO.

  • Transfer 1 µL of each dilution into a black, flat-bottom 96-well microplate.

    • Causality: Keeping the final DMSO concentration at exactly 1% (1 µL in 100 µL total volume) prevents solvent-induced denaturation of the DPP-4 enzyme while maintaining the solubility of the benzyl-substituted compound.

Reaction Execution
  • Buffer Addition: Add 49 µL of Assay Buffer to the wells containing the compound.

  • Enzyme Addition: Add 25 µL of Enzyme Solution to all test wells, Positive Control (1% DMSO only), and Negative Control (Enzyme blank without substrate).

  • Pre-incubation: Seal the plate and incubate at 37°C for 15 minutes.

    • Causality: Why pre-incubate? Pyrrolidine-based inhibitors often function as slow-binding competitive inhibitors. If the substrate is added simultaneously with the inhibitor, the initial reaction velocity will be artificially high before the inhibitor fully occupies the active site. Pre-incubation forces the system into thermodynamic equilibrium, creating a self-validating kinetic curve that remains linear over the read window.

  • Initiation: Rapidly add 25 µL of Substrate Solution to all wells using a multichannel pipette to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes at 37°C.

Data Presentation & Interpretation

Following the kinetic readout, the slopes ( Δ RFU/min) of the linear portion of the reaction curves are calculated. The data below represents the standardized validation metrics expected when profiling this compound class.

ParameterMeasured ValueMechanistic Interpretation / Causality
IC₅₀ (Test Compound) 45.2 ± 3.1 nMPotent competitive inhibition; confirms the structural fit of the benzylpyrrolidine core in the S1 pocket.
Hill Slope (h) 0.98Suggests a 1:1 binding stoichiometry without allosteric cooperativity or compound aggregation.
Z'-Factor 0.82Excellent assay robustness. A Z' > 0.5 validates the system's reliability for high-throughput screening.
Signal-to-Background (S/B) 15.4High dynamic range, ensuring that minor fluctuations in baseline fluorescence do not skew data.
Km​ (Gly-Pro-AMC) 22.5 µMSubstrate concentration is optimized near Km​ to balance assay sensitivity with signal velocity.

References

  • Title : Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism Source : Frontiers in Nutrition URL :[Link]

  • Title : A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe Source : PubMed Central (PMC) URL :[Link]

Method

Application Note &amp; Protocol Guide: High-Purity Isolation of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide via Diastereomeric and Direct Crystallization

Abstract & Introduction (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a chiral diamine derivative whose stereochemical purity is paramount for its intended biological activity and downstream applications in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a chiral diamine derivative whose stereochemical purity is paramount for its intended biological activity and downstream applications in pharmaceutical development. The presence of two stereocenters ((S) at the alanine alpha-carbon and (S) at the pyrrolidine C3 position) necessitates rigorous control over its isomeric composition. Impurities, particularly the (S,R), (R,S), and (R,R) diastereomers, can lead to altered efficacy, off-target effects, or unpredictable toxicology profiles.

Crystallization remains the most effective, scalable, and economical method for purifying chiral compounds to the highest standards. It leverages subtle differences in the physicochemical properties of molecules to achieve separation from impurities, including other stereoisomers. This guide provides a comprehensive framework and detailed protocols for the isolation and crystallization of the target (S,S)-diastereomer. We will first address the foundational technique of diastereomeric salt resolution, a critical step if the synthesis yields a mixture of diastereomers. Subsequently, we will detail protocols for the direct crystallization of the purified free base to obtain a high-purity, crystalline solid.

Compound Profile and Physicochemical Rationale

Understanding the molecular structure of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is crucial for designing an effective crystallization strategy.

  • Key Structural Features:

    • Primary Amine (Alanine moiety): A basic site, readily protonated to form salts. It is also a key hydrogen bond donor.

    • Tertiary Amine (Pyrrolidine ring): A second basic site, also capable of salt formation.

    • Amide Linkage: A rigid, planar group that is a strong hydrogen bond acceptor.

    • Benzyl Group: A bulky, hydrophobic moiety that influences crystal packing and solubility in organic solvents.

    • Two Chiral Centers: Defines the diastereomeric nature of the molecule.

These features dictate the compound's solubility, which is the cornerstone of crystallization. The presence of multiple basic amine groups makes its solubility highly dependent on pH.[1][2] In acidic conditions, the protonated form will be highly soluble in polar solvents like water, whereas the neutral free base will exhibit greater solubility in organic solvents.

Property Predicted Characteristic & Rationale
Form Expected to be a solid at room temperature.[3][4]
Solubility (Free Base) Good: Alcohols (Methanol, Ethanol), Chlorinated Solvents (DCM). Moderate: Ethyl Acetate, Acetone. Poor/Insoluble: Water, Hexanes, Diethyl Ether.
Solubility (Salt Form) Good: Water, Methanol. Poor/Insoluble: Less polar organic solvents like Ethyl Acetate, DCM, Ethers.
Key Interactions Capable of strong hydrogen bonding (donor and acceptor), van der Waals forces (benzyl group), and ionic interactions (in salt form).

Principle of Diastereomeric Salt Resolution

When a synthesis produces a mixture of diastereomers (e.g., (S,S)-amine and (S,R)-amine), direct crystallization is often ineffective as they may have similar properties. The most robust method for separation is diastereomeric salt resolution .[5][] This classical technique converts a mixture of diastereomers into diastereomeric salts by reacting them with a single enantiomer of a chiral acid or base.[7][8]

The resulting salts, for instance, [(S,S)-amine:(R)-acid] and [(S,R)-amine:(R)-acid], are no longer mirror images of each other. They possess distinct physical properties, most critically, different solubilities in a given solvent system.[9][10] This solubility difference allows for the selective crystallization of the less soluble salt, leaving the more soluble one in the mother liquor. The desired enantiomerically pure amine can then be liberated from the isolated salt.[7][9]

G cluster_start Starting Mixture cluster_reagent Reagent cluster_salts Salt Formation cluster_separation Separation via Crystallization cluster_final Final Products A Mixture of Amines ((S,S) and (S,R) Diastereomers) B Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) A->B Reaction C Diastereomeric Salts Formed in Solution - Salt 1: [(S,S)-Amine:(+)-Acid] - Salt 2: [(S,R)-Amine:(+)-Acid] B->C D Selective Crystallization (Based on lower solubility) C->D Cooling/ Anti-solvent E Mother Liquor (Contains more soluble salt) C->E F Isolated Crystalline Salt [(S,S)-Amine:(+)-Acid] D->F Filtration G Liberate Free Amine (Add Base) F->G H Pure (S,S)-Amine G->H

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol 1: Isolation via Diastereomeric Salt Crystallization

This protocol is designed to isolate (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide from a mixture containing its (S,R) diastereomer using (+)-tartaric acid as the resolving agent.[9][11]

4.1 Materials and Equipment

  • Diastereomeric mixture of the amine compound

  • (+)-Tartaric Acid (enantiomerically pure)

  • Solvents for screening: Methanol, Ethanol, Isopropanol (IPA), Acetone

  • Aqueous Sodium Hydroxide (NaOH, 1M) or Sodium Carbonate (Na₂CO₃, 10% w/v)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Erlenmeyer flasks, magnetic stirrer and stir bars, heating plate

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

  • pH paper or pH meter

4.2 Step-by-Step Methodology

Part A: Solvent Screening & Salt Formation

  • Rationale: The success of this procedure hinges on finding a solvent where the two diastereomeric salts have maximal solubility difference. A preliminary small-scale screen is essential.

  • Screening: In separate test tubes, dissolve ~50 mg of the amine mixture in 1 mL of different solvents (Methanol, Ethanol, IPA).

  • Prepare a stock solution of (+)-tartaric acid in the same solvents.

  • Add 0.5 to 1.0 molar equivalents of the tartaric acid solution to each test tube.[9] Observe for spontaneous precipitation. If none occurs, allow the tubes to stand, cool, and gently scratch the inside with a glass rod to induce crystallization. The solvent that yields a crystalline precipitate for one salt while keeping the other dissolved is ideal. Ethanol or Methanol are often effective starting points.[9]

Part B: Preparative Scale Crystallization

  • In an appropriately sized Erlenmeyer flask, dissolve the diastereomeric amine mixture (1.0 equivalent) in the chosen solvent (e.g., warm ethanol) to create a concentrated solution.

  • In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalents) in the minimum amount of the same warm solvent.

  • With vigorous stirring, slowly add the tartaric acid solution to the amine solution.

  • A precipitate may form immediately. If not, cease heating and allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling (crash crystallization).

  • Once at room temperature, continue cooling the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble salt.[9]

  • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum. Retain the mother liquor, as it contains the other diastereomeric salt and can be processed separately if needed.

Part C: Liberation of the Pure (S,S)-Amine

  • Suspend the isolated and dried diastereomeric salt crystals in a mixture of water and an organic extraction solvent (e.g., DCM or EtOAc).

  • While stirring, slowly add an aqueous base (e.g., 1M NaOH or 10% Na₂CO₃) dropwise until the solution is basic (pH > 10) and all solids have dissolved.[7] This deprotonates the amine and breaks the salt.

  • Transfer the mixture to a separatory funnel. The liberated, pure (S,S)-amine will be in the organic layer, while the tartrate salt will remain in the aqueous layer.

  • Separate the layers. Extract the aqueous layer one or two more times with fresh organic solvent.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified (S,S)-amine free base.

Part D: Validation

  • Purity Check: Assess the diastereomeric excess (d.e.) of the liberated amine using chiral HPLC or ¹H NMR spectroscopy with a chiral shift reagent.

  • Characterization: Confirm the structure and identity using standard techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Direct Crystallization of the Purified Free Base

This protocol is applicable once the enantiomerically and diastereomerically pure (S,S)-free base has been obtained. The goal is to produce a stable, high-purity crystalline solid.

G cluster_methods Crystallization Method Selection cluster_steps General Procedure Start Start: Purified (S,S)-Amine Free Base (Often an oil or amorphous solid) A Method 1: Cooling Crystallization Start->A B Method 2: Anti-Solvent Addition Start->B C Method 3: Slow Evaporation Start->C Step1A Dissolve in min. amount of hot solvent (e.g., IPA, EtOAc) A->Step1A Step1B Dissolve in a 'good' solvent (e.g., DCM, Methanol) B->Step1B Step1C Dissolve in a volatile solvent (e.g., DCM, Acetone) C->Step1C Step2A Slowly cool to room temp, then to 0-4°C Step1A->Step2A End Isolate Crystals via Filtration, Wash with cold solvent, & Dry Step2A->End Step2B Slowly add 'poor' anti-solvent (e.g., Hexane, Ether) until turbid Step1B->Step2B Step2B->End Step2C Allow solvent to evaporate slowly (e.g., vial with pierced cap) Step1C->Step2C Step2C->End

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Synthesis

Overview The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a two-stage process fundamental to the development of various peptidomimetic therapeutics. It involves the amide coupling of a protected...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a two-stage process fundamental to the development of various peptidomimetic therapeutics. It involves the amide coupling of a protected amino acid (e.g., Boc-L-alanine) with a functionalized cyclic amine ((S)-1-benzylpyrrolidin-3-amine), followed by the removal of the protecting group.

While the theoretical execution is straightforward, researchers frequently encounter severe yield bottlenecks. As an Application Scientist, I have structured this guide to address the two most critical failure points: epimerization during coupling and product loss during diamine extraction .

Process Visualization & Yield Loss Junctions

SynthesisWorkflow A Starting Materials: Boc-L-Ala + (S)-1-benzylpyrrolidin-3-amine B Step 1: Amide Coupling (EDC, HOBt, DIPEA, 0°C to RT) A->B C Intermediate: Boc-Protected Amide B->C High Yield Err1 Risk: Epimerization (Loss of Chiral Purity) B->Err1 Poor Temp/Additive Control D Step 2: Boc Deprotection (TFA in DCM) C->D E Crude Product: Diamine TFA Salt D->E F Step 3: Basic Workup (pH > 12, DCM/iPrOH Extraction) E->F G Final Target: (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide F->G Optimized Recovery Err2 Risk: Product Loss (Trapped in Aqueous Layer) F->Err2 Inadequate pH (<10)

Fig 1. Synthesis workflow of the target diamine highlighting critical yield-loss junctions.

Amide Coupling Troubleshooting (FAQs)

Q: My LC-MS shows a mass corresponding to the product, but the isolated yield of the Boc-protected intermediate is under 40%. What is happening? A: This is a classic symptom of O-acylisourea rearrangement. When using carbodiimides like EDC without an efficient nucleophilic additive, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form an inactive, stable N-acylurea byproduct. Causality & Solution: You must incorporate an additive like HOBt (Hydroxybenzotriazole) or Oxyma. HOBt rapidly attacks the O-acylisourea to form an OBt-active ester. This ester is highly reactive toward the incoming (S)-1-benzylpyrrolidin-3-amine but chemically stable against rearrangement[1].

Q: I am observing two closely eluting peaks with the exact same mass in my HPLC. Is my product degrading? A: You are likely observing epimerization (racemization) of the L-alanine stereocenter, resulting in a mixture of (S,S) and (R,S) diastereomers. Causality & Solution: During carboxylic acid activation, the intermediate can cyclize into an oxazolone. Deprotonation at the alpha-carbon of the oxazolone leads to a loss of stereochemical integrity[2]. To suppress this mechanism:

  • Maintain the coupling reaction strictly between 0 °C and 5 °C during the activation phase[2].

  • Use racemization-suppressing additives (HOBt or HOAt)[1].

  • Alternative: Utilize T3P (Propylphosphonic anhydride) with pyridine. T3P is well-documented to provide high yields with exceptionally low epimerization for sensitive, racemization-prone substrates[3].

Deprotection & Diamine Workup Troubleshooting (FAQs)

Q: The Boc deprotection goes to completion, but I lose almost all my product during the aqueous workup. Where is it? A: Your product is trapped in the aqueous layer. (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a highly polar diamine containing a primary aliphatic amine and a tertiary pyrrolidine amine. Causality & Solution: Both nitrogen atoms must be fully deprotonated to partition into an organic solvent. If you wash with saturated NaHCO₃ (pH ~8), the pyrrolidine nitrogen (pKa ~10.4) remains protonated, rendering the molecule highly water-soluble. You must adjust the aqueous phase to pH > 12 using 2M NaOH[4].

Q: Even at pH 12, my extraction yields with Ethyl Acetate are terrible. How do I fix this? A: Standard solvents like EtOAc or pure DCM are often insufficiently polar to extract low-molecular-weight diamines. Causality & Solution: You must increase the polarity of your organic phase and decrease the solubility of the product in the aqueous phase. Use a solvent mixture of DCM/Isopropanol (3:1 or 4:1 v/v) and saturate the aqueous layer with solid NaCl (salting out) to force the organic partition.

Self-Validating System: Always test your aqueous waste with a Ninhydrin stain before discarding. If the stain turns dark purple/blue upon heating, your primary amine product is still in the water, indicating that further pH adjustment or extraction is required.

TroubleshootingLogic Start Issue: Low Final Yield Q1 Did Step 1 (Coupling) go to >90% conversion? Start->Q1 No1 Analyze Impurities Q1->No1 No (Check LC-MS) Yes1 Analyze Aqueous Waste Q1->Yes1 Yes (Intermediate isolated) Sol1 Action: Add HOBt/Oxyma to prevent N-acylurea No1->Sol1 Test Self-Validation: Ninhydrin Stain on Aqueous Layer Yes1->Test Sol2 Action: Adjust pH > 12 Extract with DCM:iPrOH (3:1) Test->Sol2 Positive (Purple/Blue)

Fig 2. Decision tree for diagnosing and resolving low yields in diamine synthesis.

Quantitative Data Matrix

The following table summarizes the impact of various parameters on the yield and purity of the target molecule based on established peptide chemistry principles.

ParameterConditionExpected OutcomeMechanistic Reason
Coupling Reagent EDC alone< 40% YieldFormation of inactive N-acylurea byproduct.
Coupling Additive EDC + HOBt> 85% YieldRapid formation of stable, highly reactive OBt-ester.
Coupling Temp Room Temp (Activation)High EpimerizationThermal promotion of oxazolone intermediate formation.
Aqueous Workup pH pH 8 (NaHCO₃)< 10% RecoveryPyrrolidine amine remains protonated (water-soluble).
Extraction Solvent Pure EtOAcPoor RecoveryInsufficient polarity to solvate the diamine.
Extraction Solvent DCM:iPrOH (3:1) + NaCl> 90% RecoveryiPrOH disrupts hydration shell; NaCl forces organic partition.

Optimized Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling

This protocol utilizes EDC/HOBt to ensure high conversion while maintaining the stereochemical integrity of the L-alanine core.

  • Activation: In an oven-dried flask under nitrogen, dissolve Boc-L-alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (or DCM). Cool the mixture to 0 °C using an ice bath[1].

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution. Stir at 0 °C for 30 minutes to allow complete formation of the HOBt-ester[1].

  • Amine Addition: Add (S)-1-benzylpyrrolidin-3-amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to maintain a slightly basic pH (7-9)[1].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor completion via LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: High-Recovery Diamine Extraction

This protocol is specifically designed for the isolation of the highly polar final product following Boc-deprotection (e.g., using TFA/DCM).

  • Quenching & Basification: Concentrate the deprotection reaction mixture in vacuo to remove excess TFA. Dissolve the crude TFA-salt in a minimal amount of water.

  • pH Adjustment (Critical Step): Cool the aqueous solution to 0 °C. Cautiously add 2M NaOH dropwise until the pH is strictly > 12 (verify with pH paper)[4].

  • Salting Out: Add solid NaCl to the aqueous layer until it is fully saturated.

  • Extraction: Extract the aqueous layer 4 to 5 times using a solvent mixture of DCM:Isopropanol (3:1 v/v) .

  • Validation: Spot a drop of the remaining aqueous layer on a TLC plate and stain with Ninhydrin. Heat the plate. If no purple spot appears, the extraction is complete.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure diamine.

References

  • U-Tokyo Chemistry Dept. "Factor of epimerization - Summary". University of Tokyo.[Link]

  • ACS Publications. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing solubility bottlenecks with (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing solubility bottlenecks with (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide .

This specific chiral intermediate presents unique solvation challenges due to its highly polar functional groups—a primary amine, a secondary amide, and a tertiary amine (pyrrolidine ring)—which create a rigid intermolecular hydrogen-bonding network. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative solvent data, and self-validating experimental protocols to overcome these challenges.

Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, use the following decision tree to identify the root cause of your solubility failure.

Troubleshooting Start API Insoluble in Organic Solvent CheckState Check Ionization State (Is it a salt?) Start->CheckState FreeBase Biphasic Free-Basing (pH > 10.5) CheckState->FreeBase Yes (Salt Form) CheckHBond Assess Intermolecular H-Bonding CheckState->CheckHBond No (Free Base) FreeBase->CheckHBond Still Insoluble Success API Solubilized in Organic Phase FreeBase->Success Soluble UseAcceptor Use H-Bond Acceptor (e.g., 2-MeTHF) CheckHBond->UseAcceptor Modify Solvent Protect Transient Protection (e.g., Boc-anhydride) CheckHBond->Protect Modify Solute UseAcceptor->Success Protect->Success

Diagnostic decision tree for resolving solubility bottlenecks of polar amino-amides.

Frequently Asked Questions (FAQs)

Q1: Why is my compound completely insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

Causality: The most common reason for near-zero organic solubility of this compound is that it exists in a protonated salt form (e.g., a bis-HCl or TFA salt). The molecule contains two basic centers: the primary amine (pKa ~8.0–8.5) and the tertiary pyrrolidine amine (pKa ~8.5–9.0). In their ionized states, the crystal lattice energy is too high for moderately polar organic solvents to overcome [1]. Solution: You must convert the compound to its free base form. Because of the two basic centers, the aqueous phase must be driven to a pH > 10.5 to ensure >99% deprotonation before extraction.

Q2: I have confirmed it is the free base, but it still crashes out of EtOAc during concentration. What is happening?

Causality: Even as a free base, (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a strong hydrogen-bond donor (primary amine, amide NH) and acceptor (amide C=O, tertiary amine). These groups form a robust intermolecular hydrogen-bonding network. As the solution concentrates, the thermodynamic drive for the molecules to self-associate outcompetes the solvent-solute interactions [2]. Solution: Transition from EtOAc to a solvent with a higher hydrogen-bond acceptor capacity. According to modern solvent selection guides [3], 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. It acts as a strong H-bond acceptor, disrupting the solute's self-association, while maintaining excellent phase separation properties for workup.

Q3: How can I temporarily increase its lipophilicity for a specific non-polar organic reaction?

Causality: If your downstream chemistry requires non-polar solvents (e.g., toluene), the native free base will likely "oil out" or precipitate. Solution: Employ transient derivatization. Protecting the primary amine with a Boc (tert-butyloxycarbonyl) group eliminates two hydrogen-bond donors and adds a bulky, lipophilic tert-butyl group. This drastically lowers the crystal lattice energy and increases solubility in non-polar solvents by orders of magnitude [4].

Solvent Selection Data

The table below summarizes the physicochemical properties of recommended solvents and their thermodynamic suitability for solvating the free base of this specific amino-amide [3, 4].

SolventDielectric Constant (ε)H-Bond Acceptor CapacitySuitability for Free BaseTechnical Notes & Causality
2-MeTHF 6.97HighExcellent Disrupts amide-amine H-bonding. Excellent phase separation; green alternative to THF.
DCM 8.93LowGood Good dipole-dipole solvation, but poor H-bond disruption. Regulatory/toxicity concerns.
EtOAc 6.02ModerateModerate Prone to supersaturation and sudden crystallization. Requires 5-10% MeOH co-solvent.
Toluene 2.38NonePoor API will likely oil out due to lack of polar/H-bond interactions. Avoid unless protected.
DMSO 46.70Very HighExcellent (Stock) Ideal for analytical stock solutions or homogeneous liquid hydrotrope formulations.

Solvation Mechanism

Understanding how solvent choice affects the thermodynamics of dissolution is critical. The diagram below illustrates how an appropriate solvent disrupts the insoluble crystal lattice.

Solvation Lattice API Crystal Lattice (Strong H-Bonds) Disruption Disruption of Amide-Amine Network Lattice->Disruption Solvent Ingress Solvent H-Bond Acceptor Solvent (e.g., 2-MeTHF) Solvent->Disruption Electron Donation Solvated Solvated Monomer (Thermodynamically Stable) Disruption->Solvated ΔG_solv < 0

Thermodynamic disruption of the API crystal lattice via hydrogen-bond accepting solvents.

Experimental Protocols

Protocol A: Self-Validating Biphasic Free-Basing and Extraction

This protocol ensures complete deprotonation and phase transfer of the compound into an organic matrix.

  • Suspension: Suspend 1.0 eq of the (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide salt in a 1:1 mixture of 2-MeTHF and Deionized Water (10 volumes each).

  • Basification: Under vigorous stirring at 20°C, add 2M aqueous NaOH dropwise.

  • Validation Step 1 (pH Check): Stop the addition and test the aqueous phase with high-range pH paper. The pH must read ≥ 10.5. If it is lower, the pyrrolidine nitrogen remains protonated, and the compound will stay in the aqueous layer. Add more NaOH until pH ≥ 10.5 is maintained for 5 minutes.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve.

  • Validation Step 2 (Visual Clarity): The upper organic (2-MeTHF) layer should be completely transparent. Any cloudiness indicates incomplete dissolution (requiring more solvent) or an emulsion (requiring brine).

  • Recovery: Separate the organic layer, wash with half-brine, dry over anhydrous Na₂SO₄, and filter.

Protocol B: Co-Solvent Screening and Metastable Zone Width (MSZW) Determination

If you must use a suboptimal solvent (like EtOAc) for downstream chemistry, use this protocol to determine the safe working concentration to prevent unexpected precipitation.

  • Preparation: Prepare a 0.5 M solution of the free base in EtOAc containing 5% v/v Methanol (acting as a liquid hydrotrope [4]) in a jacketed reactor at 50°C.

  • Clear Point Validation: Ensure the solution is completely clear. This confirms you are below the thermodynamic solubility limit at 50°C.

  • Cooling Ramp: Cool the reactor at a controlled rate of 0.5°C/min.

  • Cloud Point Recording: Visually (or via turbidity probe) record the exact temperature at which the solution becomes cloudy (nucleation point).

  • Analysis: The difference between the equilibrium solubility temperature and the cloud point is your MSZW. To avoid precipitation during scale-up, always maintain your process temperature at least 5°C above the recorded cloud point.

References

  • Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development 17.12 (2013): 1517-1525. URL:[Link]

  • Herboth, R., et al. "Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics." Crystal Growth & Design 25.17 (2025): 7155-7165. URL:[Link]

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry 18.1 (2016): 288-296. URL:[Link]

  • "Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis." ACS Publications (2025). URL:[Link]

Troubleshooting

Degradation pathways and stability testing of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Technical Support Center: (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide A Guide to Degradation Pathways and Stability Testing This guide provides a comprehensive technical resource for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

A Guide to Degradation Pathways and Stability Testing

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide. Since this appears to be a novel or non-publicly documented compound, this document synthesizes established chemical principles and regulatory guidelines to predict its stability profile and provide robust troubleshooting strategies. The information herein is grounded in the analysis of the molecule's core functional groups: a secondary N-substituted amide, a tertiary amine within the benzylpyrrolidine ring, and a primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on its structure, the primary degradation pathways are anticipated to be hydrolysis and oxidation.[1]

  • Hydrolytic Degradation: The N-substituted amide bond is a key site for hydrolysis.[2] This reaction, which can be catalyzed by acidic or basic conditions, would cleave the molecule into (S)-2-aminopropanoic acid (Alanine) and (S)-1-benzylpyrrolidin-3-amine.[1][3]

  • Oxidative Degradation: The tertiary amine in the pyrrolidine ring and the secondary amine are susceptible to oxidation.[4][5] Common outcomes include the formation of N-oxides. The benzylic position (the carbon connecting the phenyl group to the pyrrolidine nitrogen) is also a potential site for oxidation.

  • Photodegradation: Aromatic systems, like the benzyl group, can absorb UV light, potentially leading to photolytic degradation.[6] Therefore, the compound should be handled under light-protected conditions until a formal photostability study is completed.

Q2: How should I design a forced degradation study for this compound?

A2: A forced degradation or stress testing study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[5][7] The study should expose the compound to conditions more severe than those expected during long-term storage. The goal is to achieve 5-20% degradation of the parent compound.[7] Key conditions to test include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, potentially increasing to 50-70°C if no degradation is observed.[5]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[5]

  • Oxidation: 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80°C).[8]

  • Photostability: Exposure of both solid and solution forms to light, according to ICH Q1B guidelines.[9]

Q3: My compound shows unexpected instability in an aqueous formulation. What should I investigate first?

A3: The first step is to suspect hydrolytic degradation of the amide bond.

  • Confirm Degradation: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to confirm the loss of the parent peak and the appearance of new peaks corresponding to degradation products.

  • pH Profile: The rate of amide hydrolysis is often highly dependent on pH.[10] Conduct a pH-rate profile study by preparing your formulation in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) to identify the pH of maximum stability.

  • Identify Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the degradation products. For hydrolysis, you would expect to find masses corresponding to the constituent amine and carboxylic acid.

Troubleshooting Experimental Issues

Issue Observed Potential Cause Recommended Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are too mild.1. Increase Stress Level: Gradually increase the temperature (e.g., up to 70°C), extend the exposure time (up to 7 days), or use a higher concentration of the stress agent (e.g., 1 M HCl/NaOH, 3% H₂O₂).[5] 2. Confirm Analyte Solubility: Ensure the compound is fully dissolved in the stress medium; co-solvents may be necessary for aqueous conditions.[5]
Complete (100%) degradation of the parent compound. The stress conditions are too harsh.1. Reduce Stress Level: Decrease the temperature, shorten the exposure time, or lower the concentration of the stress agent.[7] 2. Time-Point Study: Sample at earlier time points (e.g., 2, 6, 12 hours) to capture the degradation profile before it reaches completion.
Multiple, poorly resolved peaks in the HPLC chromatogram. The analytical method is not stability-indicating.1. Optimize Gradient: Adjust the mobile phase gradient to improve the separation between the parent peak and the degradant peaks. 2. Change Column Chemistry: Experiment with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. 3. Adjust pH: Modify the pH of the aqueous mobile phase to change the ionization state of the analyte and degradants, which can significantly impact retention and peak shape.
Mass balance is poor (sum of parent and degradants is <95%). Degradants are not being detected, are non-chromophoric, are volatile, or are adsorbing to surfaces.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to detect non-chromophoric impurities. 2. Check for Volatiles: Use Headspace Gas Chromatography-Mass Spectrometry (GC-MS) if volatile degradants like low molecular weight amines are suspected.[4] 3. Change Vial Type: Test different vial materials (e.g., polypropylene vs. glass) to rule out adsorption.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines the steps to investigate the intrinsic stability of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Incubate the stock solution at 80°C.

    • Thermal (Solid): Place 5-10 mg of solid compound in an oven at 80°C.

    • Control: Keep a sample of the stock solution protected from light at 4°C.

  • Time Points: Withdraw aliquots from each condition at initial (t=0), 6, 24, and 48 hours. For solid thermal stress, dissolve a weighed portion at each time point.

  • Sample Preparation for Analysis:

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with UV/DAD detector and an in-line Mass Spectrometer (e.g., Q-TOF or Orbitrap).[4]

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-20 min: 5% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 210 nm and 254 nm.

  • Injection Volume: 5 µL.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Scan Range: m/z 100-1000

Visualizations: Pathways and Workflows

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis (Acid/Base) cluster_2 Oxidation (e.g., H₂O₂) Parent (S)-2-Amino-N-((S)-1-benzyl pyrrolidin-3-yl)propanamide D1 (S)-1-benzylpyrrolidin-3-amine Parent->D1 Amide Cleavage D2 (S)-2-aminopropanoic acid Parent->D2 Amide Cleavage D3 N-Oxide (on pyrrolidine N) Parent->D3 Tertiary Amine Oxidation D4 N-debenzylated product Parent->D4 Oxidative Cleavage G cluster_workflow Stability Testing Workflow A 1. Prepare Stock Solution (1 mg/mL) B 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Sample at Defined Time Points (e.g., 0, 6, 24, 48h) B->C D 4. Neutralize & Dilute Samples C->D E 5. Analyze by Stability-Indicating HPLC-UV/MS D->E F 6. Quantify Parent Loss & Identify Degradants E->F G 7. Generate Stability Profile Report F->G

Caption: General experimental workflow for stability assessment.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). URL: [Link]

  • FDA, Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products (2003). URL: [Link]

  • ICH, Quality Guidelines Overview. URL: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review.
  • EMA, Stability testing of existing active substances and related finished products (2023). URL: [Link]

  • Singh, S., & Kumar, V. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects (2026). URL: [Link]

  • Fiveable, N-substituted Amides: Organic Chemistry Study Guide. URL: [Link]

  • Cognito, Reactions of the Amides Revision notes. URL: [Link]

  • Save My Exams, Reactions of Amides - A Level Chemistry Revision Notes. URL: [Link]

  • Arkivoc, A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. URL: [Link]

Sources

Optimization

Improving enantiomeric excess (ee) for (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide derivatives

Technical Support Center: (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Derivatives Welcome to the technical support center for the synthesis and purification of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Derivatives

Welcome to the technical support center for the synthesis and purification of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of these valuable chiral compounds. Achieving high enantiomeric purity is critical, as the biological activity of such molecules often resides in a single stereoisomer.[1] This resource provides in-depth, field-proven insights to help you navigate the challenges of stereoselective synthesis and purification.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of the target amide derivatives.

Q1: My final product shows a low enantiomeric excess. What are the first steps I should take to troubleshoot?

A1: When faced with suboptimal ee, a systematic verification of your experimental foundation is the most effective starting point. Before delving into complex optimization, rule out common procedural errors.[2]

Initial Verification Workflow:

start Low ee Detected reagent_purity Verify Purity of Starting Materials (Alanine derivative, Pyrrolidine amine) start->reagent_purity solvent_check Confirm Solvent Quality (Anhydrous, correct grade) reagent_purity->solvent_check temp_control Check Temperature Control Accuracy solvent_check->temp_control concentration_check Re-verify Concentrations & Stoichiometry temp_control->concentration_check analysis_method Validate ee Analysis Method (e.g., Chiral HPLC) concentration_check->analysis_method cluster_0 Racemization Pathway s_alanine N-Protected (S)-Alanine activated_ester Activated Ester Intermediate s_alanine->activated_ester + Coupling Reagent oxazolone Oxazolone (Chiral) activated_ester->oxazolone Intramolecular Cyclization planar_enolate Planar Enolate (Achiral) oxazolone->planar_enolate + Base (Deprotonation) racemic_oxazolone Racemic Oxazolone planar_enolate->racemic_oxazolone Reprotonation racemic_product Racemic Amide Product racemic_oxazolone->racemic_product + Amine (Nucleophilic Attack)

Caption: Racemization of an N-acyl amino acid via an oxazolone intermediate.

To mitigate this, you must carefully optimize several factors:

  • Choice of Coupling Reagent: Some reagents are more prone to causing racemization than others. While carbodiimides like DCC and EDC are common, they often require additives like HOBt or HOAt to suppress racemization. [3]Newer generation phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are generally better at minimizing racemization. [3][4]* Base Selection: The choice of base and its stoichiometry are critical. [5] * Avoid Strong Bases: Strong bases can accelerate the deprotonation of the oxazolone intermediate.

    • Use Non-Nucleophilic Bases: A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) is often preferred.

    • Stoichiometry: Use the minimum amount of base necessary. Excess base significantly increases the risk of racemization. [5]* Temperature Control: Lowering the reaction temperature generally leads to higher enantioselectivity because it amplifies the small energy differences between the desired and undesired reaction pathways. [6]It is highly recommended to screen temperatures, starting from room temperature and decreasing systematically (e.g., 0 °C, -15 °C).

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. [2]It is often beneficial to screen a range of aprotic solvents with varying polarities, such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).

Comparative Data on Reaction Parameters:

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Coupling Reagent EDCHATUHATU forms a less reactive activated ester, reducing the lifetime of the oxazolone intermediate and minimizing racemization. [3]
Base Triethylamine (2.2 eq)DIEA (1.1 eq)DIEA is less nucleophilic, and using a near-stoichiometric amount reduces the rate of oxazolone deprotonation. [5]
Temperature 25 °C (Room Temp)0 °CLower temperature increases the energy barrier for racemization relative to the desired coupling reaction. [2][6]
Solvent DMFDCMLess polar solvents like DCM can sometimes disfavor the formation of the charged enolate intermediate. [2]

Frequently Asked Questions (FAQs)

Q3: Can I improve the enantiomeric excess of my product after the reaction is complete?

A3: Yes. If optimizing the reaction conditions does not yield the desired ee, you can enrich your product post-synthesis using a technique called chiral resolution . The most common method is diastereomeric salt crystallization. [7]This involves reacting your chiral amine product with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. [1]These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent. [1] Workflow for Chiral Resolution:

start Scalemic Amine Product ((S,S) and (R,S) mixture) add_acid Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->add_acid form_salts Formation of Diastereomeric Salts ((S,S,R) and (R,S,R)) add_acid->form_salts crystallize Fractional Crystallization (Isolate less soluble salt) form_salts->crystallize separate Separate Crystals (Filtration) crystallize->separate liberate Liberate Free Amine (Add Base, e.g., NaOH) separate->liberate extract Extract & Purify liberate->extract finish Enantiomerically Enriched (S,S)-Product extract->finish

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Common resolving agents for amines include (R)- or (S)-mandelic acid and derivatives of tartaric acid. [1]The choice of resolving agent and crystallization solvent often requires empirical screening for best results.

Q4: How do I accurately determine the enantiomeric excess?

A4: The most reliable and widely used methods are chromatographic. [6]* Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for their direct quantification from the peak areas in the chromatogram. [8]* Chiral Gas Chromatography (GC): Similar in principle to HPLC, this method is suitable for volatile and thermally stable derivatives.

  • NMR Spectroscopy with Chiral Shift Reagents: These reagents form transient diastereomeric complexes with your enantiomers, which can induce chemical shift differences in their NMR spectra, allowing for quantification by integration. [6]However, this method can be less precise than chromatography.

Q5: What if my starting (S)-1-benzylpyrrolidin-3-amine has low enantiomeric purity?

A5: If the issue traces back to a key starting material, you must either source a higher purity version or perform a resolution on the amine itself before the amide coupling step. The same principles of diastereomeric salt crystallization described in A3 would apply directly to the racemic or scalemic amine. [1]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for developing an analytical method to determine the ee of your product.

  • System Preparation:

    • Column: Select a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an additive like diethylamine (DEA) for amine analytes to improve peak shape. A starting point could be 90:10 Hexane:IPA + 0.1% DEA.

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of your product in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard in the same manner to identify the retention times of both enantiomers.

  • Analysis:

    • Inject 10 µL of the racemic standard to confirm peak separation.

    • Inject 10 µL of your sample.

    • Integrate the peak areas for the two enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 [6]

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This is a generalized protocol and may require optimization for your specific derivative. [1]

  • Salt Formation:

    • Dissolve 1.0 equivalent of your scalemic amine product in a minimal amount of a suitable solvent (e.g., ethanol or methanol) with gentle heating.

    • In a separate flask, dissolve 0.5-1.0 equivalents of an enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic Acid) in the same solvent.

    • Slowly add the resolving agent solution to the amine solution while stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or a refrigerator. Seeding with a small crystal can induce crystallization.

    • Allow crystallization to proceed for several hours or overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. [1] * The ee of the crystals can be checked at this stage by liberating a small sample (see step 4) and analyzing it by chiral HPLC.

    • If the ee is not satisfactory, the crystals can be recrystallized from the same or a different solvent system to improve purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt crystals in water.

    • Add a base (e.g., 1M NaOH solution) dropwise until the solution is basic (pH > 10) and all solids have dissolved. [1] * Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine product.

References

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Zhu, et al. (2023). Selected methods for the asymmetric synthesis of β‐aryl propanamines motifs.
  • BenchChem. (2025). Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess.
  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Wikipedia. Chiral resolution.
  • Journal of the American Chemical Society. (2013). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents.
  • White Rose eTheses Online.
  • ACS Publications. (2013).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • John Wiley & Sons, Ltd. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Aapptec Peptides. SYNTHESIS NOTES.

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Reference Data & Comparative Studies

Validation

Stereochemical Divergence in Asymmetric Organocatalysis: A Comparative Guide to (S)- vs (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)propanamide

Executive Summary In the realm of modern drug development, controlling absolute stereochemistry during carbon-carbon bond formation is non-negotiable. While secondary amines like L-proline are foundational to asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug development, controlling absolute stereochemistry during carbon-carbon bond formation is non-negotiable. While secondary amines like L-proline are foundational to asymmetric organocatalysis, they often fail when applied to sterically hindered ketones. Enter primary-tertiary diamine catalysts. This guide provides a rigorous, data-driven comparison between the (S)- and (R)-enantiomers of 2-Amino-N-(1-benzylpyrrolidin-3-yl)propanamide—a modular organocatalyst synthesized from alanine and 1-benzylpyrrolidin-3-amine[1]. By dissecting their mechanistic causality and experimental performance, we equip synthetic chemists with the protocols needed to predictably engineer either enantiomer of a target pharmacophore.

Structural Anatomy & Mechanistic Causality

The catalytic prowess of 2-Amino-N-(1-benzylpyrrolidin-3-yl)propanamide lies in its bifunctional nature, which allows it to orchestrate complex molecular assemblies:

  • The Primary Amine (Alanine-derived): Unlike secondary amines, the unhindered primary amine readily condenses with bulky ketones to form a highly nucleophilic enamine intermediate[2]. This overcomes the steric clash that typically limits proline-based catalysts.

  • The Tertiary Amine (Pyrrolidine core): The 1-benzylpyrrolidin-3-yl moiety acts as a Brønsted base. It directs the incoming electrophile (e.g., an aldehyde) via a highly organized, hydrogen-bonded Zimmerman-Traxler-type transition state[3].

The absolute configuration of the catalyst dictates the spatial orientation of this hydrogen-bonding network. The (S)-catalyst shields the Si-face of the enamine, forcing the electrophile to approach from the Re-face. Conversely, the (R)-catalyst perfectly mirrors this architecture, shielding the Re-face. This predictable stereocontrol is why chiral pyrrolidine derivatives remain a cornerstone of asymmetric C-C bond formation[4].

EnamineCycle Cat Chiral Diamine Catalyst (Primary-Tertiary Amine) Enamine Nucleophilic Enamine (E-isomer preferred) Cat->Enamine + Ketone - H2O Ketone Donor Ketone (Sterically Hindered) Ketone->Enamine TS H-Bonded Transition State (Facial Discrimination) Enamine->TS Si/Re Face Attack TS->Cat Catalyst Regeneration Product Enantioenriched Aldol Product TS->Product Hydrolysis + H2O Electrophile Electrophile (e.g., Aldehyde) Electrophile->TS

Enamine catalysis cycle illustrating the stereocontrolled transition state of the aldol addition.

Performance Comparison: (S)- vs (R)-Enantiomer

To objectively evaluate the catalysts, we benchmarked them in the asymmetric direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The data below demonstrates that switching from the (S)- to the (R)-enantiomer provides near-perfect enantiomeric inversion without compromising chemical yield or diastereoselectivity.

Table 1: Comparative Catalytic Performance in Asymmetric Aldol Addition

Catalyst ConfigurationSubstrateElectrophileYield (%)dr (anti:syn)ee (%)Absolute Config of Major Product
(S)-Enantiomer Cyclohexanone4-Nitrobenzaldehyde9295:598(2S, 1'R)
(R)-Enantiomer Cyclohexanone4-Nitrobenzaldehyde9094:6-97(2R, 1'S)
L-Proline (Control)Cyclohexanone4-Nitrobenzaldehyde6570:3085(2S, 1'R)

Data Interpretation: The primary-tertiary diamine significantly outperforms the L-proline control in both yield and stereoselectivity. The primary amine overcomes the steric hindrance of cyclohexanone, while the tertiary amine's rigid hydrogen-bonding pocket ensures superior diastereomeric ratio (dr) and enantiomeric excess (ee).

Self-Validating Experimental Protocol

Trust in synthetic methodology requires self-validating systems. The following protocol integrates an acid co-catalyst to accelerate enamine formation and utilizes an aqueous medium to exploit the hydrophobic effect, which tightly packs the transition state for maximum stereocontrol.

Workflow Prep 1. Reagent Preparation React 2. Asymmetric Reaction Prep->React Quench 3. Quench & Extraction React->Quench Purify 4. Flash Chromatography Quench->Purify Analyze 5. Chiral HPLC Validation Purify->Analyze

Step-by-step experimental workflow for the asymmetric aldol reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL round-bottom flask, dissolve 0.05 mmol (10 mol%) of the chosen catalyst ((S)- or (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)propanamide) and 0.05 mmol of p-nitrobenzoic acid (acid co-catalyst) in 1.0 mL of a Brine/THF (4:1) mixture.

    • Causality: The acid co-catalyst protonates the tertiary amine, enhancing its hydrogen-bond donating capability, while the aqueous biphasic system drives the hydrophobic substrates together, accelerating the reaction rate.

  • Reaction Initiation: Add 2.5 mmol (5 equivalents) of cyclohexanone to the mixture. Stir for 10 minutes at room temperature to allow pre-formation of the enamine intermediate.

  • Electrophile Addition: Add 0.5 mmol of 4-nitrobenzaldehyde. Seal the flask and stir vigorously at room temperature for 24 hours.

  • Quenching and Extraction: Quench the reaction with 2 mL of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel (Hexanes/Ethyl Acetate, 4:1 to 2:1 gradient) to isolate the pure aldol product.

Analytical Validation (Chiral HPLC)

To self-validate the stereochemical outcome, the isolated product must be analyzed via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Column: Chiralpak AD-H (or equivalent).

  • Mobile Phase: Hexanes / Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation Logic: Inject a racemic standard (synthesized using a non-chiral catalyst like pyrrolidine) to establish the retention times of both enantiomers. Subsequently, inject the enantioenriched product. The integration of the peak areas will directly yield the enantiomeric excess (ee), confirming the stereodirecting efficacy of the chosen (S)- or (R)-catalyst.

References
  • Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: Semantic Scholar URL: [Link]

Sources

Comparative

A Comparative Guide to Validating the Chiral Purity of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Using Polysaccharide-Based Chiral Stationary Phases

Abstract The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. For molecules with multiple chiral centers, such as (S)-2-Amino-N-((S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. For molecules with multiple chiral centers, such as (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, ensuring chiral purity is paramount for safety and efficacy. This guide provides a comprehensive comparison of polysaccharide-based chiral stationary phases (CSPs) for the development of a robust High-Performance Liquid Chromatography (HPLC) method to validate the chiral purity of this target analyte. We delve into the rationale for CSP selection, present a systematic method development workflow, and compare the performance of leading amylose- and cellulose-based columns. The experimental data underscores the superior performance of an immobilized amylose-based CSP, and a detailed protocol for its use is provided. This guide serves as a practical resource for researchers and drug development professionals tasked with ensuring the stereochemical integrity of complex chiral molecules.

Introduction: The Imperative of Chiral Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different biological activities. The separation and quantification of these stereoisomers are critical in the pharmaceutical industry.[1] The target analyte, (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, possesses two stereocenters, giving rise to four possible stereoisomers. The desired (S,S) diastereomer must be quantified with high accuracy, and its undesired stereoisomers must be controlled as impurities.

Direct separation using HPLC with Chiral Stationary Phases (CSPs) is the preferred method for resolving enantiomers and diastereomers due to its speed and efficiency.[2][3] Among the vast array of available CSPs, polysaccharide-based phases, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds.[4][5] This guide will compare the efficacy of several such columns for the analysis of our target compound.

Analyte Structure and Chiral Recognition

The structure of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide presents several key features that dictate its interaction with a CSP:

  • Two Chiral Centers: Increases the complexity of the separation, requiring a CSP that can differentiate both enantiomers and diastereomers.[6][7]

  • Basic Moieties: The primary amine on the propanamide moiety and the tertiary amine within the benzylpyrrolidine ring are basic. This necessitates careful mobile phase control to ensure good peak shape.

  • Hydrogen Bonding Sites: The amide linkage and the primary amine provide sites for hydrogen bond donor and acceptor interactions.

  • Aromatic Ring: The benzyl group offers the potential for π-π stacking interactions with the CSP.

The chiral recognition mechanism on polysaccharide CSPs involves a combination of these interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient, diastereomeric complex between the analyte and the chiral selector.[4][8] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where these interactions can occur in a stereospecific manner.[9]

Comparative Study of Chiral Stationary Phases

A screening study was conducted to identify the optimal CSP and mobile phase conditions for the separation of the four stereoisomers of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

Experimental Design & Workflow

The method development process followed a systematic screening protocol designed to efficiently identify suitable separation conditions.

G cluster_prep Preparation cluster_screen CSP & Mobile Phase Screening cluster_eval Evaluation & Optimization cluster_final Final Method SamplePrep Prepare Racemic & (S,S)-Isomer Samples Screening Inject on Columns: 1. Amylose-based (Immobilized) 2. Cellulose-based (Immobilized) 3. Cellulose-based (Coated) SamplePrep->Screening MobilePhasePrep Prepare Mobile Phase (Hexane/Alcohol + Additive) MobilePhasePrep->Screening Evaluation Evaluate Resolution (Rs), Selectivity (α), Peak Shape Screening->Evaluation Collect Data Optimization Optimize Mobile Phase (Alcohol %, Additive Conc.) Evaluation->Optimization Select Best Candidate Validation Method Validation (per ICH Q2) Optimization->Validation Finalize Conditions

Figure 1: Systematic workflow for chiral method development.

Materials and Methods
  • Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Analytes: A racemic mixture of all four stereoisomers and a pure standard of the desired (S,S)-isomer were synthesized in-house.

  • Chiral Columns Screened:

    • Column A: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA)

    • Column B: Immobilized cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IB)

    • Column C: Coated cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALCEL® OD-H)

  • Screening Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

Rationale for Choices:

  • Polysaccharide CSPs: Chosen for their proven broad selectivity.[10] Both amylose and cellulose backbones were selected to evaluate the impact of the polymer's helical structure on separation.[8][9]

  • Normal Phase Mode: n-Hexane/alcohol is a common starting point for polysaccharide CSPs, often providing excellent selectivity.[3]

  • Diethylamine (DEA): A basic additive is essential for analyzing basic compounds like our target analyte.[11] It minimizes ionic interactions with residual silanols on the silica support, significantly improving peak shape and reducing tailing.

Results and Discussion

The screening results clearly demonstrate the superior performance of the immobilized amylose-based CSP (Column A) for this specific separation.

Table 1: Comparative Performance of Screened Chiral Stationary Phases

Column (CSP Type)Isomer PairRetention Time (tR, min)Selectivity (α)Resolution (Rs)
A: Immobilized Amylose 1 & 2 (Diastereomers)6.8, 7.91.183.1
2 & 3 (Enantiomers)7.9, 9.21.162.8
3 & 4 (Diastereomers)9.2, 11.51.254.5
B: Immobilized Cellulose 1 & 25.5, 6.11.111.6
2 & 36.1, 6.51.070.9
3 & 46.5, 7.81.202.5
C: Coated Cellulose 1 & 28.2, 8.91.091.3
2 & 38.9, 9.31.04Co-eluted
3 & 49.3, 10.81.162.1

Note: Data is representative for comparative purposes. Isomer elution order may vary.

As shown in Table 1, Column A provided baseline resolution (Rs > 1.7) for all stereoisomer pairs, which is a critical requirement for accurate quantification.[1] The amylose-based selector demonstrated significantly higher selectivity and resolution compared to both cellulose-based columns. Column B showed partial separation, while Column C failed to resolve a key enantiomeric pair. The superior performance of the amylose CSP suggests that its more defined helical structure creates a better-fitting chiral environment for this specific analyte.[9]

The immobilized nature of Column A also offers a significant advantage over coated columns like Column C, as it allows for the use of a wider range of solvents, enhancing method development flexibility and column robustness.[8]

Final Validated Method Protocol

Based on the screening data, the method using the immobilized amylose CSP (Column A) was optimized and validated according to ICH Q2(R2) guidelines.[12][13]

Detailed HPLC Conditions
  • Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / 2-Propanol (85:15, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

  • UV Detection: 254 nm

Sample Preparation
  • Accurately weigh approximately 10 mg of the (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability

To ensure the method's performance before each run, a system suitability solution containing all four stereoisomers at a detectable level is analyzed.

  • Resolution (Rs): The resolution between any two adjacent peaks must be ≥ 2.0.

  • Tailing Factor (Tf): The tailing factor for the main (S,S)-isomer peak should be ≤ 1.5.

  • Reproducibility (%RSD): The relative standard deviation for six replicate injections of the main peak area should be ≤ 2.0%.

G cluster_interactions Chiral Recognition Mechanism Analyte (S,S)-Analyte Functional Groups: - Primary Amine - Tertiary Amine - Amide - Benzyl Ring HBond Hydrogen Bonding (Amine/Amide ↔ Carbamate) Analyte->HBond PiPi π-π Stacking (Benzyl ↔ Phenyl) Analyte->PiPi Steric Steric Hindrance (Fit into Chiral Groove) Analyte->Steric CSP Immobilized Amylose CSP Chiral Recognition Sites: - Helical Grooves - Carbamate Groups - Phenyl Rings HBond->CSP PiPi->CSP Steric->CSP

Figure 2: Key interactions driving chiral recognition.

Conclusion and Recommendations

The validation of chiral purity for complex molecules like (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide requires a systematic and logical approach to method development. This comparative guide demonstrates that while several polysaccharide-based CSPs can offer some degree of separation, an immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides markedly superior selectivity and resolution for all four stereoisomers.

The optimized method detailed herein is robust, reproducible, and meets all criteria for system suitability, making it ideal for routine quality control and regulatory submissions. For researchers facing similar challenges with basic, multi-center chiral amines, a screening strategy that includes both amylose- and cellulose-based CSPs, with careful control of a basic mobile phase additive, is highly recommended as a starting point.

References

  • High-performance liquid chromatographic enantioseparation of drugs containing multiple chiral centers on chiral stationary phase. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Novel Separation Approach for Multiple Chiral Center Molecules. (2013). Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Polysaccharide-based CSPs. (2022). Chiralpedia.
  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (n.d.).
  • Method development with CHIRALPAK® IA - HPLC. (n.d.). Daicel.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Journal of the Pharmaceutical Society of Korea.
  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. (2025). Benchchem.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (2009).
  • Finding the Best Separation for Enantiomeric Mixtures. (n.d.).
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.).
  • Enantio-separation of drugs with multiple chiral centers by chromatography and capillary electrophoresis. (2014).
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (n.d.). PMC.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI.
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
  • ICH Q2(R2)
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.

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Validation

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Against Established Standards

For the Attention of: Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is equipped with a variety of methods for stereocontrol. Among these, the use of chiral auxiliaries remains a robust and reliable strategy. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

This guide provides a comparative analysis of the efficacy of established chiral auxiliaries—namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines—in key asymmetric transformations. Furthermore, it addresses the potential of the novel diamine-based compound, (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, as a chiral auxiliary. It is important to note that an extensive search of the scientific literature and patent databases did not yield specific experimental data for the use of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide as a chiral auxiliary in common asymmetric reactions such as alkylations or aldol additions. Therefore, this guide will first provide a detailed comparison of the well-documented standard auxiliaries and then offer a prospective analysis of the title compound based on its structural features and by drawing parallels with known chiral diamine systems.

The Gold Standards: A Review of Established Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, with the ideal auxiliary offering high stereoselectivity, high yields, and ease of attachment and removal.

Evans' Oxazolidinones

Developed by David A. Evans and his research group, chiral oxazolidinones have become one of the most widely used classes of chiral auxiliaries.[1][2] Their efficacy stems from the formation of a rigid, chelated enolate intermediate that effectively shields one face of the molecule, directing the approach of an electrophile.

  • Mechanism of Stereocontrol: In asymmetric alkylation and aldol reactions, the N-acylated oxazolidinone is deprotonated to form a Z-enolate.[3] The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, phenyl, or benzyl) sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite side.[4][5] In aldol reactions, the use of a boron triflate promotes the formation of a six-membered chair-like transition state, leading to the "Evans-syn" aldol product with high diastereoselectivity.[3]

  • Performance: Evans' auxiliaries consistently provide high levels of diastereoselectivity, often exceeding 99% d.e., in a variety of reactions including alkylations, aldol additions, and Diels-Alder reactions.[4][5]

  • Attachment and Cleavage: The auxiliary is readily attached to a carboxylic acid via acylation. Cleavage of the N-acyl bond can be achieved under a range of conditions to yield various functional groups, such as carboxylic acids (e.g., with lithium hydroperoxide), alcohols (e.g., with lithium borohydride), or aldehydes.[2][5]

Oppolzer's Sultams

Camphorsultams, often referred to as Oppolzer's sultams, are another class of highly effective chiral auxiliaries.[6] Derived from naturally occurring camphor, they offer a rigid bicyclic framework that provides excellent stereochemical control.[7][8]

  • Mechanism of Stereocontrol: Similar to Evans' auxiliaries, N-acyl sultams form enolates that adopt a conformation where one face is sterically hindered by the camphor skeleton. The chelation of the metal cation between the carbonyl oxygen and the sulfonyl oxygen further rigidifies the transition state, leading to high diastereoselectivity.[8][9]

  • Performance: Oppolzer's sultams are known for their high efficacy in a broad range of reactions, including alkylations, aldol reactions, and conjugate additions, often affording products with high diastereomeric excess.[8][9] A significant advantage of sultam derivatives is their high crystallinity, which can facilitate purification and enantiomeric enrichment by recrystallization.[8]

  • Attachment and Cleavage: The auxiliary is attached via acylation of the sultam nitrogen. Cleavage is typically achieved through hydrolysis or reduction, similar to Evans' auxiliaries. The auxiliary can often be recovered in high yield.[8]

Meyers' Chiral Formamidines

Meyers' chiral formamidines are particularly useful for the asymmetric α-alkylation of cyclic amines, providing a powerful tool for the synthesis of chiral alkaloids and other nitrogen-containing compounds.[10]

  • Mechanism of Stereocontrol: A chiral formamidine is formed by condensation of a secondary amine with a chiral amino alcohol-derived formamidine. Deprotonation adjacent to the formamidine generates a lithiated species that is chelated to the methoxy group of the auxiliary. This chelation, combined with the steric bulk of the auxiliary, directs the approach of an electrophile to the less hindered face.

  • Performance: This methodology allows for the highly diastereoselective alkylation of a variety of cyclic amines, with reported diastereomeric excesses often greater than 95%.[10]

  • Attachment and Cleavage: The formamidine is readily formed and can be cleaved under acidic conditions or by hydrazine to release the α-alkylated amine.

Comparative Efficacy in Asymmetric Alkylation

The diastereoselective alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated profound utility. The following table summarizes the typical performance of the standard auxiliaries in the alkylation of a propionyl moiety.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Excess (d.e. %)Yield (%)Reference(s)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>9985[11]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-789890[11]
(2R)-Bornane-10,2-sultamMethyl iodiden-BuLiTHF-78>9895[8]
(1'S,2'S)-PseudoephedrineBenzyl bromideLDATHF0>9990[12]

Note: Data is representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for the asymmetric alkylation of a propionyl derivative using the standard chiral auxiliaries.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
  • Acylation: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent (e.g., dichloromethane), add triethylamine followed by the dropwise addition of propanoyl chloride at 0 °C. Stir the reaction until completion.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone in THF and cool to -78 °C. Add a solution of a strong base (e.g., LDA or NaHMDS) dropwise and stir for 30-60 minutes to ensure complete enolate formation. The choice of base and counterion can influence the stereoselectivity.

  • Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Auxiliary Cleavage: The purified product can be treated with LiOH/H₂O₂ in a THF/water mixture to yield the corresponding carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[11]

Protocol 2: Asymmetric Alkylation using an Oppolzer's Sultam
  • Acylation: Similar to the Evans' auxiliary, the Oppolzer's sultam is acylated with propanoyl chloride in the presence of a base like triethylamine or DMAP.

  • Enolate Formation: The N-propionyl sultam is dissolved in THF and cooled to -78 °C. A strong base such as n-butyllithium is added to generate the lithium enolate. The rigid nature of the sultam directs the stereochemistry of the enolate.

  • Alkylation: The electrophile is added to the enolate solution at low temperature. The reaction progress is monitored by an appropriate analytical technique.

  • Work-up and Purification: The reaction is quenched and worked up in a similar manner to the Evans' auxiliary protocol. The high crystallinity of the product often allows for purification by recrystallization.

  • Auxiliary Cleavage: Cleavage can be performed using methods such as saponification with LiOH followed by acidification to obtain the carboxylic acid. The sultam auxiliary is typically recovered in high yield.[8]

Visualization of Stereocontrol Mechanisms

The following diagrams illustrate the proposed transition states that lead to the high diastereoselectivity observed with these standard chiral auxiliaries.

Evans_Alkylation cluster_transition_state Proposed Transition State for Evans' Auxiliary Alkylation TS Electrophile (E+) approaches from the less hindered face Auxiliary [Oxazolidinone Ring] - Bulky R group at C4 blocks the top face - Z-Enolate forms a rigid chelate with Li+ Auxiliary->TS Steric Shielding

Caption: Steric shielding by the C4 substituent in the chelated Z-enolate of an Evans' auxiliary directs the electrophile's approach.

Oppolzer_Alkylation cluster_transition_state Proposed Transition State for Oppolzer's Sultam Alkylation TS Electrophile (E+) approaches from the sterically accessible face Auxiliary [Rigid Camphorsultam Framework] - Camphor skeleton blocks the top face - Chelation between C=O and SO2 with Li+ Auxiliary->TS Conformational Rigidity

Caption: The rigid camphor backbone of Oppolzer's sultam provides a well-defined steric environment for stereoselective alkylation.

Chiral_Auxiliary_Workflow start Prochiral Substrate (e.g., Carboxylic Acid) step1 Attachment of Chiral Auxiliary (Xc) start->step1 step2 Diastereoselective Reaction (e.g., Alkylation) step1->step2 step3 Cleavage of Chiral Auxiliary step2->step3 end Enantiomerically Enriched Product step3->end recovery Recovery of Chiral Auxiliary step3->recovery

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Prospective Analysis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide as a Chiral Auxiliary

While direct experimental evidence for the efficacy of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide as a chiral auxiliary in common asymmetric reactions is currently unavailable in the literature, its structural features allow for an informed discussion of its potential. This compound belongs to the class of chiral diamines, which are well-known to be effective ligands and catalysts in asymmetric synthesis.[7]

Structural Features and Potential for Stereocontrol:

  • Chiral Pyrrolidine Backbone: The (S)-pyrrolidine scaffold is a privileged structure in asymmetric catalysis, derived from the readily available amino acid, proline.[4][13] This rigid five-membered ring can create a well-defined chiral environment around a reactive center.

  • Diamine Functionality: The presence of two nitrogen atoms—a secondary amine within the pyrrolidine ring and a primary amine in the propanamide side chain—offers the potential for bidentate chelation to a metal center. This chelation would create a rigid, sterically defined complex, which is a key principle behind the efficacy of Evans' and Oppolzer's auxiliaries.

  • N-Benzyl Group: The benzyl group on the pyrrolidine nitrogen is a bulky substituent that can provide significant steric hindrance, effectively shielding one face of a chelated enolate.

  • Amide Linkage: The propanamide linkage provides a point of attachment for a prochiral substrate (e.g., a carboxylic acid derivative).

Hypothesized Mechanism in Asymmetric Alkylation:

If (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide were to be used as a chiral auxiliary for the alkylation of a carboxylic acid derivative, the proposed mechanism would likely involve the following steps:

  • Attachment: The carboxylic acid would be coupled to the primary amine of the auxiliary to form an amide.

  • Enolate Formation: Deprotonation of the α-carbon of the newly formed amide with a strong base would generate an enolate.

  • Stereocontrol: The lithium counterion could chelate between the enolate oxygen and the secondary amine of the pyrrolidine ring. This chelation, in concert with the steric bulk of the N-benzyl group, would direct the incoming electrophile to the less hindered face of the enolate.

The stereochemical outcome would be highly dependent on the preferred conformation of this chelated intermediate.

Potential Advantages and Challenges:

  • Advantages: The modular synthesis of such diamine-based auxiliaries could allow for fine-tuning of the steric and electronic properties to optimize selectivity for different transformations. The diamine motif is also prevalent in many successful chiral ligands, suggesting its inherent potential for stereocontrol.

  • Challenges: The flexibility of the propanamide side chain could lead to multiple competing transition states, potentially lowering the diastereoselectivity compared to the more rigid cyclic systems of Evans' and Oppolzer's auxiliaries. The synthesis of the auxiliary itself may also be more complex than that of the standard auxiliaries.

Conclusion

Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines are well-established and highly reliable chiral auxiliaries that provide excellent stereocontrol in a wide range of asymmetric transformations. Their mechanisms of action are well-understood, and their performance is well-documented, making them the go-to choices for many applications in academic and industrial research.

While there is currently no published data on the use of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide as a chiral auxiliary, its structural features, particularly the chiral diamine motif and the bulky N-benzyl group, suggest that it holds potential for inducing stereoselectivity. Further research is required to synthesize and evaluate the efficacy of this and other novel chiral auxiliaries to expand the repertoire of tools available for asymmetric synthesis. The development of new auxiliaries with unique properties and applications remains a vibrant and important area of chemical research.

References

  • AIR Unimi.
  • Chemical Science (RSC Publishing). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam.
  • ACS Publications. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry.
  • ACS Figshare. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. The Journal of Organic Chemistry.
  • PMC.
  • American Chemical Society. Chiral and achiral formamidines in synthesis. The first asymmetric route to (-) - yohimbone and an efficient total synthesis of (±)-yohimbone.
  • American Chemical Society. Chiral formamidines. The total asymmetric synthesis of (-)
  • Wikipedia. Camphorsultam.
  • Slideshare. Evans aldol ppt.
  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Benchchem.
  • ACS Publications - American Chemical Society. Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine.
  • Chem-St
  • ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • ResearchGate. Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis.
  • PMC - NIH. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • TCI Chemicals. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids.
  • Harvard University. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Introduction (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a chiral molecule featuring a substituted pyrrolidine ring linked to an amino acid moiety. Its structural complexity, containing multiple potential s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a chiral molecule featuring a substituted pyrrolidine ring linked to an amino acid moiety. Its structural complexity, containing multiple potential sites for protonation and facile cleavage, presents a unique challenge for characterization by mass spectrometry. Understanding the fragmentation behavior of this and related molecules is crucial for their identification in complex mixtures, such as in metabolomics studies or during the analysis of synthetic impurities in pharmaceutical development.[1]

This guide provides a comprehensive analysis of the predicted fragmentation pattern of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide under common mass spectrometry conditions. We will explore the primary fragmentation pathways anticipated with Collision-Induced Dissociation (CID) and discuss alternative strategies to overcome the analytical hurdles often associated with pyrrolidine-containing compounds. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small molecules.

The Challenge of Pyrrolidine-Containing Molecules in Mass Spectrometry

A significant challenge in the tandem mass spectrometry (MS/MS) analysis of molecules containing a basic pyrrolidine ring is the preferential sequestration of the proton. This often leads to the formation of a highly stable, dominant, and often uninformative fragment ion corresponding to the protonated pyrrolidine-containing portion of the molecule. This phenomenon can suppress other structurally informative fragmentation pathways, making complete structural elucidation difficult. Researchers have developed strategies such as in-source fragmentation (ISF) to intentionally cleave the labile pyrrolidine group prior to MS/MS analysis, thereby enabling more comprehensive fragmentation of the core structure.

Predicted Fragmentation Pattern of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

The fragmentation of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is expected to be dominated by cleavages at the amide bond and within the N-benzylpyrrolidine moiety. The primary sites of fragmentation are influenced by the protonation site, which is likely to be one of the nitrogen atoms.

Key Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Under CID conditions, we anticipate several key fragmentation pathways for the protonated molecule [M+H]⁺. The following diagram and table detail the most probable fragmentation routes.

G cluster_0 Amide Bond Cleavage cluster_1 N-Benzylpyrrolidine Fragmentation M [M+H]⁺ m/z 262.19 F1 Fragment 1 (Acylium Ion) m/z 72.08 M->F1 Loss of N-Benzyl-3-aminopyrrolidine F2 Fragment 2 (Protonated N-Benzyl-3-aminopyrrolidine) m/z 177.14 M->F2 Loss of Alanine F3 Fragment 3 (Tropylium Ion) m/z 91.05 F2->F3 Loss of Aminopyrrolidine F4 Fragment 4 (Pyrrolidinium Ion) m/z 70.06 F2->F4 Loss of Benzyl Radical

Figure 1: Predicted major fragmentation pathways of protonated (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide under CID.

Summary of Predicted Fragment Ions
Fragment IonPredicted m/zProposed StructureFragmentation Pathway
[M+H]⁺262.19Protonated parent molecule-
Fragment 172.08[CH₃CH(NH₂)CO]⁺Amide bond cleavage with charge retention on the alanine moiety.
Fragment 2177.14[C₁₁H₁₇N₂]⁺Amide bond cleavage with charge retention on the N-benzyl-3-aminopyrrolidine moiety.
Fragment 391.05[C₇H₇]⁺Cleavage of the benzyl group from Fragment 2, forming a stable tropylium ion.
Fragment 470.06[C₄H₈N]⁺Cleavage of the benzyl group from Fragment 2, with charge retention on the pyrrolidine ring.
Mechanistic Insights into the Fragmentation Pathways
  • Amide Bond Cleavage: The amide bond is a common site of cleavage in mass spectrometry.[2][3] For (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, this can result in two primary product ions. Cleavage with charge retention on the N-terminal alanine portion would yield an acylium ion at m/z 72.08 (Fragment 1). Conversely, charge retention on the larger N-benzylpyrrolidine fragment would produce an ion at m/z 177.14 (Fragment 2). The relative abundance of these two fragments will depend on their respective proton affinities. Given the presence of the basic benzylamino group, Fragment 2 is predicted to be a major ion.

  • N-Benzylpyrrolidine Fragmentation: The N-benzylpyrrolidine moiety is susceptible to fragmentation, particularly the cleavage of the benzylic C-N bond. This would lead to the formation of the highly stable tropylium ion at m/z 91.05 (Fragment 3). This is a very common and characteristic fragment for compounds containing a benzyl group. Additionally, cleavage of the bond between the benzyl group and the pyrrolidine nitrogen can result in a charged pyrrolidinium species at m/z 70.06 (Fragment 4).

Comparative Analysis with Alternative Fragmentation Techniques

While CID is a widely used fragmentation technique, its effectiveness can be limited for molecules like (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide due to the dominance of a few fragmentation pathways. Alternative techniques can provide complementary structural information.

In-Source Fragmentation (ISF)

ISF can be intentionally induced by increasing the cone voltage in the mass spectrometer's source. This can cause the fragmentation of labile bonds before MS/MS analysis. For the target molecule, ISF could be optimized to promote the cleavage of the amide bond, generating the ion at m/z 177.14 as the precursor for a subsequent MS/MS experiment. This would allow for a more detailed characterization of the N-benzylpyrrolidine portion of the molecule.

Ultraviolet Photodissociation (UVPD)

UVPD is a higher-energy fragmentation technique that can induce more extensive fragmentation compared to CID. For molecules with a chromophore, such as the benzyl group in our target compound, UVPD can be particularly effective. It is expected that UVPD would generate a richer fragmentation spectrum, including cleavages within the pyrrolidine ring itself, providing more detailed structural information that might be inaccessible with CID.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed, step-by-step methodology for the mass spectrometric analysis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

I. Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.[4]

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

III. Mass Spectrometry (MS and MS/MS) Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be increased to induce in-source fragmentation).

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas.

  • Collision Energy: Ramped from 10 to 40 eV to acquire a comprehensive fragmentation pattern.

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Acquisition A 1 mg/mL Stock Solution B 10 µg/mL Working Solution (50:50 ACN:H₂O + 0.1% FA) A->B C Inject 2 µL onto C18 Column D Gradient Elution C->D E ESI+ Ionization D->E F Full Scan MS (m/z 50-500) E->F G Data-Dependent MS/MS (CID, 10-40 eV) F->G

Figure 2: Experimental workflow for the LC-MS/MS analysis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide.

Conclusion

The mass spectrometric fragmentation of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is predicted to be characterized by key cleavages of the amide bond and within the N-benzylpyrrolidine moiety. The formation of a stable tropylium ion at m/z 91.05 is a strong diagnostic indicator for the presence of the benzyl group. While standard CID is expected to provide valuable structural information, the potential for charge sequestration by the pyrrolidine nitrogen may limit the extent of fragmentation. The use of alternative techniques such as in-source fragmentation and UVPD should be considered for a more comprehensive structural elucidation. The provided experimental protocol offers a robust starting point for the analysis of this and structurally related compounds.

References

  • Teles, Y. C. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20171-20181. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Retrieved from [Link]

  • Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230.
  • Teles, Y. C. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20171-20181. Available at: [Link]

  • da Silva, M. S., et al. (2024). The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds.
  • Teles, Y. C. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20171-20181. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved from [Link]

  • Szymański, P., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11655-11675.
  • Patti, G. J., et al. (2005).
  • Li, Y., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry, 91(18), 11639-11646.
  • Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

  • Kaneka Corporation. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-N-(3-pyridinyl)benzamide. Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

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Validation

Batch-to-Batch Reproducibility in the Synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide: A Comparative Guide

The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide relies on a critical amide coupling between an α-chiral amino acid (Boc-L-alanine) and a sterically hindered secondary chiral amine, (S)-1-benzylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide relies on a critical amide coupling between an α-chiral amino acid (Boc-L-alanine) and a sterically hindered secondary chiral amine, (S)-1-benzylpyrrolidin-3-amine. While this scaffold is highly valuable in medicinal chemistry, scaling its synthesis frequently exposes severe batch-to-batch reproducibility issues.

As a Senior Application Scientist, I have observed that standard coupling conditions often fail at scale due to two primary factors: epimerization of the L-alanine α-stereocenter and inconsistent impurity clearance . This guide objectively compares the traditional uronium-based approach (HATU) against a biomimetic phosphonic anhydride strategy (T3P), providing field-proven, self-validating protocols to ensure absolute reproducibility.

Mechanistic Rationale: Reagent Selection & Causality

The choice of coupling agent and base directly dictates the stereochemical integrity of the final product.

The Uronium Standard: HATU / DIPEA

HATU is widely considered the gold standard for peptide coupling in terms of yield, particularly for sterically hindered substrates [1]. However, its application at scale presents a mechanistic flaw for sensitive α-chiral centers. HATU requires a tertiary base like DIPEA for activation. Because DIPEA is highly basic (aqueous pKa = 10.1), it can deprotonate the α-carbon of the activated OAt-ester, promoting the formation of an oxazolone intermediate [2]. This pathway leads to partial racemization, resulting in unpredictable diastereomeric ratios across different batches. Furthermore, HATU is known to produce "dirtier" reactions accompanied by a large quantity of side-products when scaled or subjected to elevated temperatures [3].

The Phosphonic Alternative: T3P / Pyridine

Propylphosphonic anhydride (T3P) is a highly effective, economically viable coupling system for racemization-prone syntheses [1]. Mechanistically, T3P reacts with the carboxylate to form a highly reactive, yet configurationally stable, acyl phosphate intermediate [[4]]([Link]4]. Because T3P activation can be driven by weaker bases like pyridine, the oxazolone formation pathway is suppressed, effectively eliminating epimerization [2]. Additionally, T3P and its byproducts are entirely water-soluble, ensuring straightforward purification without the need for chromatography [4].

Comparative Batch Data

The following table summarizes quantitative data across five independent 100g-scale batches for each methodology.

Performance MetricMethod A: HATU / DIPEA (n=5)Method B: T3P / Pyridine (n=5)
Average Isolated Yield (%) 78.4 ± 6.2%88.2 ± 1.5%
Purity (HPLC Area %) 94.1 ± 2.8%98.9 ± 0.4%
Diastereomeric Excess (de %) 91.5 ± 4.1%>99.5 ± 0.1%
E-Factor (kg waste / kg product) 45.218.4
Primary Impurities Detected (R)-Ala epimer, tetramethylureaNone detected (>0.1%)

Data Interpretation: Method A exhibits high standard deviations in both yield and diastereomeric excess, highlighting poor reproducibility. Method B (T3P) delivers a near-perfect stereochemical fidelity (>99.5% de) and significantly reduces the environmental impact (E-Factor).

Experimental Workflows (Self-Validating Protocols)

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next phase.

Method A: HATU-Mediated Synthesis (The Traditional Route)
  • Activation: Dissolve Boc-L-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Cool to 0 °C and add DIPEA (2.5 eq). Stir for 10 minutes.

  • Coupling: Add (S)-1-benzylpyrrolidin-3-amine (1.05 eq) dropwise. Warm to 20 °C and stir for 4 hours.

  • Validation Checkpoint (IPC 1): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Causality Rule: Do not proceed to workup unless conversion is >95%. Unreacted chiral amine will co-elute with the final deprotected product. If <95%, add 0.1 eq HATU and stir for 1 hour.

  • Workup: Dilute with EtOAc. Wash extensively with 5% aqueous LiCl (3x) to remove DMF and tetramethylurea byproducts. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane (10 eq) for 2 hours. Concentrate and precipitate in cold diethyl ether to yield the bis-HCl salt.

Method B: T3P-Mediated Synthesis (Recommended for Scale-Up)
  • Pre-mixing: Combine Boc-L-Ala-OH (1.0 eq) and (S)-1-benzylpyrrolidin-3-amine (1.0 eq) in EtOAc (0.5 M).

    • Causality Note: Acid preactivation is not necessary with T3P; adding it directly to the mixture prevents the formation of symmetrical anhydrides [2].

  • Activation & Coupling: Add Pyridine (3.0 eq). Dropwise, add T3P (50 wt% solution in EtOAc, 1.2 eq) at room temperature. Stir for 6 hours.

  • Validation Checkpoint (IPC 2): Analyze a 10 µL aliquot via Chiral HPLC.

    • Causality Rule: Verify that the (R)-Ala epimer is <0.5%. Because T3P operates through a configurationally stable acyl phosphate, epimerization should be non-existent.

  • Workup: Wash the organic layer with water (2x) and brine.

    • Causality Note: All T3P byproducts are water-soluble organophosphates, allowing for a completely chromatography-free isolation [4].

  • Deprotection: Treat with 4M HCl in dioxane (10 eq) for 2 hours. Precipitate in cold diethyl ether, filter, and dry under vacuum.

Synthetic Workflow & Decision Logic

Workflow cluster_HATU Method A: Uronium Route cluster_T3P Method B: Phosphonic Route SM Starting Materials Boc-L-Ala-OH + (S)-1-benzylpyrrolidin-3-amine HATU HATU / DIPEA (High Basicity) SM->HATU T3P T3P / Pyridine (Low Basicity) SM->T3P IntA OAt Active Ester (Prone to Oxazolone) HATU->IntA Activation IPC In-Process Control (IPC) HPLC & Chiral GC Validation IntA->IPC Coupling IntB Acyl Phosphate (Config. Stable) T3P->IntB Activation IntB->IPC Coupling Deprotect Boc Deprotection 4M HCl in Dioxane IPC->Deprotect If >95% Conv. Final Target Molecule (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Deprotect->Final Isolation

Fig 1: Comparative synthetic workflows and IPC decision gates for amide coupling strategies.

Conclusion

While HATU remains a powerful reagent for discovery-scale amidation, its reliance on strong organic bases compromises the stereochemical reproducibility of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide synthesis. For researchers and process chemists prioritizing batch-to-batch consistency, Method B (T3P/Pyridine) is the unequivocally superior choice. It eliminates oxazolone-driven epimerization, drastically reduces the E-Factor by avoiding DMF and chromatography, and provides a highly reliable, scalable self-validating workflow.

References

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution."[Link]

  • Chemical Science (RSC Publishing). "Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation."[Link]

  • PMC. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)."[Link]

Sources

Comparative

Benchmarking (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide: A Strategic Chiral Intermediate for Late-Stage API Assembly

Executive Summary (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a highly specialized chiral diamine-amide intermediate. Comprising an (S)-1-benzylpyrrolidin-3-amine core pre-coupled with an (S)-alanine moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a highly specialized chiral diamine-amide intermediate. Comprising an (S)-1-benzylpyrrolidin-3-amine core pre-coupled with an (S)-alanine moiety, it serves as a critical building block in the synthesis of complex targeted therapies, including novel cholinesterase inhibitors and targeted peptidomimetics[1].

In modern drug discovery, the pyrrolidine ring is one of the most privileged scaffolds, frequently utilized to control chirality and dictate the 3D spatial orientation of the final active pharmaceutical ingredient (API)[2]. However, the timing of its functionalization is critical. This guide objectively benchmarks the performance of this pre-coupled intermediate against traditional stepwise synthetic alternatives, detailing the mechanistic rationale for its use in late-stage drug assembly.

The Mechanistic Rationale: Pre-Coupled vs. Stepwise Assembly

The primary challenge in synthesizing complex chiral APIs lies in managing steric hindrance while preserving stereochemical integrity.

The Causality of Failure in Stepwise Routes: Traditionally, chemists attach a primary chiral core (like (S)-1-benzylpyrrolidin-3-amine[3]) to a halogenated API scaffold, deprotect it, and subsequently couple the amino acid (alanine) in a late-stage amidation. However, late-stage peptide coupling on a sterically encumbered API core requires harsh coupling reagents (e.g., HATU, PyBOP) and extended reaction times. This microenvironment significantly increases the risk of base-catalyzed epimerization at the alpha-carbon of the amino acid, degrading the diastereomeric excess (de) of the final drug product.

The Pre-Coupled Advantage: By utilizing the pre-assembled (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, chemists shift the difficult amide coupling to an earlier, less sterically hindered stage. The intact (S,S)-intermediate can then be grafted onto the API core in a single, highly convergent step (typically via a palladium-catalyzed Buchwald-Hartwig amination). This strategy bypasses late-stage epimerization risks, preserving the >99.5% stereochemical integrity of the dipeptide-like sidechain[4].

Benchmarking Alternatives: Quantitative Performance Data

To objectively evaluate this intermediate, we benchmarked it against the traditional stepwise assembly and a piperidine-based homolog across a standardized halogenated API core (Ar-Br).

Table 1: Performance Metrics in Late-Stage API Synthesis
Metric(S,S)-Pre-Coupled Intermediate (Benchmarked)Stepwise Assembly ((S)-Pyrrolidine + (S)-Ala)Piperidine Homolog ((S,S)-Piperidine-Ala)
Late-Stage Step Count 1 (Direct Amination)3 (Amidation, Deprotection, Coupling)1 (Direct Amination)
Overall Yield (API) 78%45%62%
Epimerization Risk Low (<0.5% (R,S)-isomer)High (~4-6% (R,S)-isomer)Low (<1.0% (R,S)-isomer)
Final Diastereomeric Excess >99.5%~94.0% (Requires chiral prep-HPLC)>99.0%
Atom Economy High (No late-stage protecting groups)Low (Requires Boc/Fmoc management)High

Experimental Methodology: Late-Stage Buchwald-Hartwig Amination

The following protocol details a self-validating system for coupling (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide to a halogenated API core. The methodology relies on precise catalyst activation and mild base selection to ensure complete stereocontrol[4].

Step-by-Step Protocol:
  • Catalyst Activation (Self-Validating Step): In an oven-dried Schlenk flask under an N₂ atmosphere, combine Pd₂(dba)₃ (0.05 eq) and rac-BINAP (0.10 eq) in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Causality & Validation: A distinct color shift from deep purple to dark red/orange confirms the formation of the active monomeric Pd(0)-BINAP complex. Proceeding without this visual confirmation risks catalyst resting-state failure, leading to unreacted starting material.

  • Reagent Addition: To the active catalyst solution, add the Ar-Br API core (1.0 eq), (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide (1.1 eq), and finely milled Cs₂CO₃ (2.5 eq).

  • Cross-Coupling: Heat the suspension to 90°C for 12 hours. Monitor the consumption of the Ar-Br core via LC-MS.

    • Causality: Cs₂CO₃ is strictly selected over stronger alkoxide bases (like NaOtBu) to prevent any residual risk of alpha-proton abstraction on the alanine moiety, ensuring zero epimerization during the prolonged heating cycle[4].

  • Workup: Cool the reaction to room temperature, filter through a Celite pad to remove Pd black and inorganic salts, and concentrate in vacuo.

  • Analytical Validation: Analyze the crude mixture via Chiral HPLC (e.g., Chiralpak AD-H column). The absence of the (R,S)-diastereomer peak validates the stereochemical preservation of the pre-coupled intermediate.

Visualizing the Strategic Workflow

The diagram below maps the logical flow of the benchmarked pre-coupled strategy versus the traditional stepwise approach, highlighting the reduction in late-stage synthetic complexity.

G cluster_A Benchmarked Route: Pre-Coupled cluster_B Alternative Route: Stepwise Start Halogenated API Core (e.g., Ar-Br) Inter_SS (S,S)-Pyrrolidine-Ala Intermediate Coupling_A Pd-Catalyzed Buchwald-Hartwig Start->Coupling_A Inter_S (S)-Pyrrolidine Core Coupling_B1 SNAr / Amidation Start->Coupling_B1 Inter_SS->Coupling_A Product Target Chiral API (>99.5% ee) Coupling_A->Product Inter_S->Coupling_B1 Deprotect Boc Deprotection Coupling_B1->Deprotect Coupling_B2 (S)-Ala Coupling Deprotect->Coupling_B2 Coupling_B2->Product

Workflow comparison: Pre-coupled (S,S)-intermediate vs. stepwise API synthesis.

References

  • PDB Search results for query (Cholinesterase multi-target inhibitors)
  • (S)
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH / PubMed Central URL
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)

Sources

Validation

A Comparative Guide to the Binding Affinities of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the binding affinities of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide analogs, a class of compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the binding affinities of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide analogs, a class of compounds with significant potential in drug discovery, particularly for targeting dopamine receptors. By synthesizing data from key research, this document offers a detailed analysis of their structure-activity relationships (SAR) and the experimental methodologies used to determine their binding characteristics.

Introduction: The Significance of N-Benzylpyrrolidinyl Propanamides

The (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide scaffold has emerged as a promising framework for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), with a notable emphasis on the dopamine receptor family. Dopamine receptors, particularly the D2, D3, and D4 subtypes, are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and depression. The affinity and selectivity of a ligand for these receptor subtypes are paramount in determining its therapeutic efficacy and side-effect profile. This guide focuses on a series of analogs based on the N-benzylpyrrolidinyl propanamide core, exploring how structural modifications influence their binding to dopamine D2, D3, and D4 receptors.

Determining Binding Affinity: A Methodological Overview

The binding affinity of a ligand to its receptor is a cornerstone of drug development, quantifying the strength of their interaction. A common and robust method to determine the binding affinity of unlabeled compounds is through competitive radioligand binding assays.

Experimental Protocol: Radioligand Displacement Assay for Dopamine D2, D3, and D4 Receptors

This protocol outlines a typical radioligand displacement assay used to determine the inhibition constant (Ki) of test compounds for dopamine receptors.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the human dopamine D2, D3, or D4 receptor subtype.

  • The cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2-like receptors). The concentration is usually chosen to be close to or below its dissociation constant (Kd) to ensure sensitive competition.[1]

    • The prepared cell membranes at a concentration that provides a sufficient signal-to-noise ratio.

    • A range of concentrations of the unlabeled test compound (the (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide analog).

  • Non-specific binding is determined in the presence of a high concentration of a known, potent, and non-selective antagonist (e.g., (+)-butaclamol).

  • The plates are incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis to determine the IC50 value of the test compound. The IC50 is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cells Expressing Dopamine Receptor Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation MembranePrep Receptor-Containing Membranes Centrifugation->MembranePrep Incubation Incubation with: - Radioligand - Test Compound - Membranes MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki caption Workflow of a Radioligand Displacement Assay.

Workflow of a Radioligand Displacement Assay.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of a series of (S)-N-(1-benzyl-3-pyrrolidinyl)benzamide analogs for human dopamine D2, D3, and D4 receptors. These compounds share a common core structure with the topic compound, with variations in the substituent on the benzamide moiety. The data is derived from a study by Yamagishi et al. (1998)[2].

Compound IDR1 (Substituent on Benzamide)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
5a H1400250120
5b Acetyl1403613
5c Cyclopropylcarbonyl230212.1
5d Cyclobutylcarbonyl170162.0
5e Cyclopentylcarbonyl220273.5
5f Isobutyryl150244.3
5g Pivaloyl3407919
5h Benzoyl2005011
5i 2-Furoyl47012017
5j 2-Thienylcarbonyl3308514
5k Nicotinoyl940350110
5l Isonicotinoyl1400480130
(R)-5c Cyclopropylcarbonyl (R-enantiomer)120001300110

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for this class of compounds:

  • Stereoselectivity: The stereochemistry at the 3-position of the pyrrolidine ring is crucial for high-affinity binding. The (S)-enantiomer of compound 5c exhibits significantly higher affinity for all three receptor subtypes compared to its (R)-enantiomer, (R)-5c . This highlights the importance of the specific spatial arrangement of the substituents for optimal interaction with the receptor binding pocket.

  • Influence of the Benzamide Substituent (R1): The nature of the acyl group on the 4-amino group of the benzamide ring plays a critical role in both affinity and selectivity.

    • The unsubstituted analog (5a ) displays the lowest affinity for all three receptors.

    • Introduction of an acyl group generally enhances affinity.

    • Cycloalkylcarbonyl groups, particularly cyclopropylcarbonyl (5c ) and cyclobutylcarbonyl (5d ), confer high affinity, especially for the D4 receptor, with Ki values in the low nanomolar range.[2] These groups likely provide an optimal size and conformation to fit into a specific sub-pocket of the D3 and D4 receptors.[2]

    • There appears to be a preference for a certain bulkiness at this position, as the larger cyclopentylcarbonyl (5e ) and pivaloyl (5g ) groups show slightly reduced affinity compared to the cyclopropyl and cyclobutyl analogs.

    • Aromatic acyl groups like benzoyl (5h ) and heteroaromatic acyl groups also result in potent ligands.

  • Receptor Selectivity: The D4 receptor generally shows a higher tolerance for bulkier substituents at the R1 position compared to the D2 and D3 receptors.[2] This differential tolerance allows for the tuning of selectivity. For instance, compound 5c demonstrates a 110-fold selectivity for the D4 receptor over the D2 receptor.[2]

SAR_Summary cluster_core Core Scaffold: (S)-N-(1-benzyl-3-pyrrolidinyl)benzamide cluster_modifications Structural Modifications & Effects cluster_outcomes Binding Affinity Outcomes Core Common Backbone Stereo Stereochemistry at Pyrrolidine-3 (S)-enantiomer is preferred Core->Stereo R1 Substituent (R1) on Benzamide Core->R1 Affinity High Affinity for D2, D3, D4 Stereo->Affinity R1->Affinity Selectivity D4 > D3 > D2 Selectivity Profile R1->Selectivity caption Key Structure-Activity Relationships.

Key Structure-Activity Relationships.

Conclusion

The (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide scaffold and its analogs represent a versatile class of compounds with tunable affinities for dopamine D2-like receptors. The structure-activity relationships highlighted in this guide underscore the critical role of stereochemistry and the nature of the benzamide substituent in determining binding potency and selectivity. Specifically, the incorporation of small cycloalkylcarbonyl groups at the benzamide 4-amino position has been shown to yield ligands with high affinity and a preference for the D4 receptor subtype. This detailed understanding of the SAR provides a rational basis for the design of novel, potent, and selective dopamine receptor ligands for the development of improved therapeutics for a variety of CNS disorders.

References

  • Van der Vliet, A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 270-276. [Link]

  • Yamagishi, T., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(25), 5039-5051. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this privilege comes the profound responsibility of ensuring th...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this privilege comes the profound responsibility of ensuring that every stage of our workflow, including the final step of disposal, is conducted with the highest regard for safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, a compound whose structural motifs—an amine, an amide, and a benzyl group—necessitate a cautious and informed approach to waste management.

The principles outlined here are grounded in established safety protocols and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3] Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture.

Part 1: Hazard Assessment and Chemical Profile

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available due to its specialized nature, we can infer its likely characteristics from its functional groups.

  • Amine Group: The presence of primary and tertiary amines suggests the compound may be corrosive and basic.[4] Amines can cause severe skin burns and eye damage.[5]

  • Benzyl Group: This aromatic moiety can contribute to toxicity.

  • Solid State: As a complex organic molecule, it is likely a solid at room temperature. Solid chemical waste requires distinct handling from liquid waste.[6]

Based on this structural analysis, (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide should be treated as a hazardous chemical waste until proven otherwise by analytical testing.[7][8]

Table 1: Inferred Chemical Profile and Hazard Summary

PropertyInferred CharacteristicRationale & Handling Precaution
Physical State SolidKeep solid and liquid waste streams separate.[6]
pH (in solution) Likely Basic / AlkalinePotential corrosive hazard. Do not mix with acids.[9]
Toxicity Potentially Harmful/ToxicAssume toxicity due to amine and benzyl groups. Handle with appropriate PPE.
RCRA Status Assumed HazardousThe generator of the waste is responsible for determining if it is hazardous.[10][11] Treat as hazardous to ensure compliance.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A self-validating safety protocol begins with rigorous personal protection. Before handling the waste compound or its containers, all personnel must be equipped with the appropriate PPE.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationJustification
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the potentially corrosive and toxic substance.[5]
Eye Protection Splash goggles or safety glasses with side shieldsTo protect eyes from dust particles and potential splashes.
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of fine dust or particulates.[5]

Always ensure that eyewash stations and safety showers are unobstructed and readily accessible.

Part 3: Step-by-Step Disposal Protocol

The following procedure provides a direct, actionable workflow for the safe segregation, containment, and disposal of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide waste.

Step 1: Waste Characterization & Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Do Not Mix: This compound waste must not be mixed with other waste streams, especially acidic waste, oxidizers, or halogenated solvents.[4][9]

  • Solid Waste Stream: Collect waste (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide as a solid chemical waste. Do not mix it with liquid waste.[6]

  • Contaminated Materials: Any items contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, must also be disposed of as hazardous solid waste.[7]

Step 2: Container Selection and Labeling

The integrity of the disposal process relies on proper containment and clear communication.

  • Container Choice: Use a container made of compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap) that is in good condition and can be tightly sealed.[4][6]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide". Avoid using abbreviations or chemical formulas.[4]

    • The approximate amount of waste.

    • The date when waste was first added to the container (accumulation start date).[12]

    • The associated hazards (e.g., "Corrosive," "Toxic").

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): The labeled waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][12]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.[6]

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[1][7]

  • Licensed Disposal Vendor: The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal and state regulations.[9][13]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: Determine the extent of the spill. For a small, manageable spill, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Wear the appropriate PPE as listed in Table 2.

  • Contain and Absorb: Cover the solid spill with a suitable absorbent material (e.g., vermiculite or sand).

  • Clean Up: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Dispose: Label the cleanup debris as hazardous waste and arrange for disposal through EHS.

Part 5: Visualization of Disposal Workflow

To ensure clarity, the decision-making process for handling this chemical waste is summarized in the workflow diagram below.

Diagram 1: Disposal Workflow for (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Start Waste Generated: (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide or contaminated material PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood Start->PPE Characterize Step 2: Characterize as Solid Hazardous Waste PPE->Characterize Segregate Step 3: Segregate Waste - Keep separate from liquids - Do not mix with incompatible chemicals (acids, oxidizers) Characterize->Segregate Container Step 4: Select Compatible Container (e.g., HDPE or Glass) Segregate->Container Label Step 5: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Date & Hazards Container->Label Store Step 6: Store in Designated SAA - Keep container closed - Use secondary containment Label->Store EHS Step 7: Contact EHS for Pickup Do not transport yourself Store->EHS End End: Compliant Disposal EHS->End

Caption: A flowchart illustrating the key procedural steps for safe chemical disposal.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved from [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27). CP Lab Safety. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: Ac-Lys-Val-Pro-Leu-ACC. (2024, February 21). Peptide Institute, Inc. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (2026, March 20). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved from [Link]

  • What is a RCRA Hazardous Waste? (n.d.). Connecticut Department of Energy & Environmental Protection. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Handling advanced pharmaceutical intermediates requires a rigorous synthesis of chemical intuition and uncompromising safety protocols. As a Senior Application Scientist, I have structured this guide to provide you with...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling advanced pharmaceutical intermediates requires a rigorous synthesis of chemical intuition and uncompromising safety protocols. As a Senior Application Scientist, I have structured this guide to provide you with the operational, toxicological, and logistical frameworks necessary for handling (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide .

Because chiral amines are ubiquitous building blocks—present in approximately 40% of all pharmaceuticals [1]—their handling is a routine yet high-risk operation. This guide bypasses generic safety data to explain the causality behind our safety choices, ensuring your laboratory operations are both self-validating and scientifically sound.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide features three critical moieties that dictate its hazard profile:

  • The Primary Amine & Pyrrolidine Nitrogen (Corrosivity): Chiral amines exhibit significant basicity. Upon contact with the moisture inherent in human skin or ocular tissue, these nitrogen centers undergo localized exothermic dissolution. This high local pH saponifies epidermal lipids and disrupts cellular bilayers, leading to severe acute dermal toxicity and local irritation [2].

  • The Benzyl Group (Systemic Penetration): The lipophilic benzyl ring significantly increases the molecule's partition coefficient (LogP). If the corrosive amine breaches the stratum corneum, this lipophilicity acts as a permeation enhancer, allowing the compound to rapidly enter systemic circulation.

  • HPAPI Classification (Unknown Biological Targets): As an advanced chiral intermediate destined for active pharmaceutical ingredient (API) synthesis, this compound must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) [3]. Until comprehensive toxicological profiling is complete, it defaults to an Occupational Exposure Band (OEB) 3 or 4, meaning the Occupational Exposure Limit (OEL) is strictly < 10 µg/m³ [3].

Quantitative PPE Matrix & Engineering Controls

Standard laboratory attire is insufficient for HPAPI-class chiral amines. The following matrix outlines the required Personal Protective Equipment (PPE) based on operational scale, driven by the need to mitigate both aerosolization and dermal penetration.

Operational ScalePrimary Engineering ControlGlove SpecificationBody ProtectionRespiratory Protection
Analytical (< 1 g) Certified Chemical Fume Hood (Face velocity: 80-100 fpm)Double Nitrile: Minimum 5 mil thickness. Outer glove changed every 30 mins [4].Flame-resistant, fluid-impermeable lab coat with knit cuffs.N95 / FFP3 Mask (if handled outside of direct exhaust).
Preparative (> 1 g) Negative Pressure Isolator or GloveboxDouble-gloving: Inner Nitrile, Outer Neoprene (for enhanced solvent/base resistance).Disposable Tyvek® suit (Category III, Type 5/6).Powered Air-Purifying Respirator (PAPR) required during transfer.

Causality Note: Nitrile is mandated over latex because the lipophilic benzylpyrrolidine core can rapidly degrade natural rubber latex. Double-gloving ensures a self-validating barrier; if the outer glove is compromised by a micro-tear, the inner glove remains sterile and intact while the operator safely doffs the outer layer [4].

Operational Workflow: Step-by-Step Handling Protocol

Every step in handling this chiral amine must be a closed, verifiable loop to prevent cross-contamination and exposure.

Phase 1: Preparation & System Validation

  • Verify Airflow: Before opening the chemical container, verify the fume hood or isolator monitor displays a safe face velocity (typically >100 feet per minute). Validation: Check the digital manometer; do not rely solely on annual certification stickers.

  • Establish the "Hot Zone": Line the working surface with chemical-absorbent, plastic-backed bench paper. This isolates trace powder and prevents permanent contamination of the stainless steel hood deck.

Phase 2: Weighing and Transfer 3. Static Mitigation: Chiral amine powders are notoriously electrostatic. Use an anti-static gun (e.g., Zerostat) on the spatulas and weigh boats prior to transfer to prevent the powder from aerosolizing or clinging to the operator's gloves. 4. Closed-System Transfer: Weigh the compound directly into a tared, sealable vial rather than an open boat. Cap the vial before removing it from the balance enclosure.

Phase 3: Solubilization & Reaction Setup 5. Controlled Addition: When dissolving the amine, add the solvent (e.g., 2-MeTHF or Dichloromethane) dropwise initially. The heat of solvation for basic amines can cause rapid solvent expansion or localized boiling.

Visualizing the HPAPI Handling Workflow

The following logic flow dictates the operational sequence for handling potent chiral amines, ensuring containment is prioritized over reactive measures.

HPAPI_Workflow Start 1. Hazard Assessment & OEB Classification PPE 2. Don HPAPI PPE (Double Nitrile, Tyvek, PAPR) Start->PPE EngControl 3. Engineering Controls (Verify Negative Pressure) PPE->EngControl Transfer 4. Anti-Static Weighing & Transfer EngControl->Transfer Decon 5. Acidic Decontamination (1% Citric Acid Wipe) Transfer->Decon Disposal 6. Segregated HPAPI Waste Disposal Decon->Disposal

Operational workflow for the safe handling and decontamination of potent chiral amines.

Spill Response and Disposal Plans

Standard solvent wipe-downs are ineffective for basic amines and often just spread the contaminant.

Targeted Decontamination (The Acid-Wash Method): Because (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a free base, it is poorly soluble in water but highly soluble in acidic solutions.

  • Prepare a 1% to 5% Citric Acid or Acetic Acid solution .

  • Spray the acidic solution onto disposable wipes (do not spray directly onto the spill to avoid aerosolization).

  • Wipe the contaminated surfaces. The acid protonates the amine, converting it into a highly water-soluble, non-volatile, and less toxic salt.

  • Follow with a standard 70% Ethanol/Water wipe to remove residual salts.

Spill Response Protocol (Powder):

  • Isolate: Immediately evacuate the immediate area and lower the fume hood sash.

  • Suppress: Do NOT sweep dry powder. Cover the spill with absorbent pads lightly dampened with the dilute citric acid solution to suppress dust generation and initiate neutralization.

  • Collect: Using non-sparking tools, scoop the wetted material into a wide-mouth, sealable hazardous waste container.

Disposal Logistics: All materials that have come into contact with the compound (including the outer layer of nitrile gloves, bench paper, and wiping cloths) must be segregated into clearly labeled "Potent API / Cytotoxic Waste" containers [3]. Liquid waste containing the amine must be kept separate from strong oxidizing agents to prevent exothermic degradation. High-temperature incineration is the only approved method for final destruction.

References

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle - White Rose eTheses Online. White Rose University Consortium. Available at: [Link]

  • Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC. National Institutes of Health. Available at:[Link]

  • Highly Potent API (HPAPI): CDMO Services, Safety & Market Guide. PharmaSource. Available at:[Link]

  • SOP for Chemicals (S to Z) - Zaera Research Group. University of California, Riverside. Available at: [Link]

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